B1579801 L-PHENYLALANINE (3-13C)

L-PHENYLALANINE (3-13C)

Cat. No.: B1579801
M. Wt: 166.18
Attention: For research use only. Not for human or veterinary use.
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Description

L-PHENYLALANINE (3-13C) is a useful research compound. Molecular weight is 166.18. The purity is usually 98%.
BenchChem offers high-quality L-PHENYLALANINE (3-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-PHENYLALANINE (3-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

166.18

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Role of 3-13C Phenylalanine in Dopamine Synthesis Tracking

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the specific application of L-[3-13C]-Phenylalanine as a stable isotope tracer for quantifying dopamine synthesis flux. Unlike carboxyl-labeled precursors (e.g., [1-13C]-Phe), which lose their label during decarboxylation, the [3-13C] isotopomer retains the heavy carbon atom throughout the enzymatic conversion to dopamine, enabling direct mass spectrometric or NMR-based tracking of the neurotransmitter pool.

Executive Summary

Quantifying the in vivo or in vitro rate of dopamine synthesis is critical for drug development in neurodegenerative diseases (Parkinson’s, Huntington’s) and neuropsychiatric disorders. Traditional radioisotope methods (


C, 

H) pose safety risks and lack structural specificity.

L-[3-13C]-Phenylalanine serves as a superior, non-radioactive tracer. Its unique utility lies in the position of the


C label at the 

-carbon (C3). This position is metabolically stable during the conversion of L-DOPA to dopamine, whereas C1-labeled precursors release the label as

CO

. This guide outlines the mechanistic rationale, experimental protocols, and data analysis frameworks for using this specific isotopomer to track de novo dopamine synthesis.

Part 1: Biochemical Basis & Mechanistic Rationale[1]

The Carbon Fate Problem

To track dopamine synthesis, one must understand the fate of the phenylalanine carbon skeleton. The pathway involves three key enzymes:[1][2]

  • Phenylalanine Hydroxylase (PAH): Converts Phe

    
     Tyrosine.[3][2][4][5]
    
  • Tyrosine Hydroxylase (TH): Converts Tyrosine

    
     L-DOPA (Rate-limiting step).[4]
    
  • Aromatic L-Amino Acid Decarboxylase (AADC): Converts L-DOPA

    
     Dopamine.[4][5]
    

The Critical Decarboxylation Step: AADC removes the carboxyl group (C1) from L-DOPA.

  • If [1-13C]-Phe is used: The label is lost as

    
    CO
    
    
    
    . This measures enzyme activity but produces unlabeled dopamine.
  • If [3-13C]-Phe is used: The label is located on the benzylic carbon (next to the ring). This carbon is retained in the dopamine structure, creating a mass-shifted product (+1 Da) that can be quantified.

Pathway Visualization

The following diagram illustrates the carbon flow and the survival of the C3 label compared to the loss of the C1 label.

DopamineSynthesis Phe L-Phe (C1-C2-C3*-Ring) Tyr L-Tyr (C1-C2-C3*-Ring-OH) Phe->Tyr PAH (Hydroxylation) Dopa L-DOPA (C1-C2-C3*-Ring-(OH)2) Tyr->Dopa TH (Hydroxylation) DA Dopamine (C2-C3*-Ring-(OH)2) Dopa->DA AADC (Decarboxylation) CO2 CO2 (C1) Dopa->CO2 C1 Loss

*Caption: Fate of the C3 label (marked with ) during dopamine biosynthesis. Note that C1 is lost as CO2, making C3 essential for product tracking.

Part 2: Experimental Protocol (LC-MS/MS Tracking)

This protocol is designed for in vitro tracking using PC12 cells or dopaminergic neurons derived from iPSCs.

Materials & Reagents
  • Tracer: L-Phenylalanine-[3-13C] (99 atom %

    
    C).
    
  • Media: Phenylalanine-free DMEM or Neurobasal medium.

  • Internal Standard: Dopamine-d4 (deuterated) for absolute quantification.

  • Antioxidant: 0.1% Ascorbic acid (to prevent dopamine oxidation).

Step-by-Step Workflow
Phase A: Pulse-Chase Labeling
  • Acclimatization: Culture cells to 80% confluency. Wash 2x with warm PBS to remove unlabeled phenylalanine.

  • Pulse Initiation: Add medium containing 100 µM L-[3-13C]-Phe .

    • Note: Ensure Tyrosine is present at physiological levels (50-100 µM) to prevent substrate depletion, but understand that unlabeled Tyrosine will dilute the enrichment. For pure flux analysis, some protocols use low-Tyr media, forcing synthesis from Phe.

  • Incubation: Incubate at 37°C. Harvest time points:

    
     hours.
    
Phase B: Metabolite Extraction[6]
  • Quenching: Rapidly aspirate media. Wash cells with ice-cold PBS.[6]

  • Lysis: Add 200 µL of ice-cold 0.1 M Perchloric Acid (PCA) containing 0.1% EDTA and 1 µM Dopamine-d4 (Internal Standard).

    • Why PCA? Acidic pH stabilizes dopamine and precipitates proteins.

  • Collection: Scrape cells and transfer to microcentrifuge tubes.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase C: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), suitable for polar retention.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Mass Transitions (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Label Shift
Endogenous Dopamine 154.1137.1-
[3-13C]-Dopamine 155.1 138.1 +1 Da
Dopamine-d4 (IS) 158.1141.1+4 Da

Part 3: Data Analysis & Interpretation[8][9]

Calculating Fractional Enrichment

The raw data from the mass spectrometer provides peak areas for the unlabeled (


) and labeled (

) isotopologues.


Calculating Synthesis Flux ( )

To determine the actual rate of synthesis (pmol/min/mg protein), use the internal standard (IS) to calculate absolute concentration, then apply the enrichment ratio.





  • Interpretation: A linear increase in M+1 Dopamine indicates steady-state synthesis. A plateau suggests feedback inhibition (dopamine inhibiting Tyrosine Hydroxylase).

Troubleshooting & Controls
  • Control 1 (No Enzyme): Incubate tracer with lysate lacking cofactors (BH4). Result should be zero M+1 Dopamine.

  • Control 2 (AADC Inhibition): Add NSD-1015 (AADC inhibitor). Result should be accumulation of [3-13C]-L-DOPA, but no [3-13C]-Dopamine.

Part 4: Applications in Drug Development

Parkinson’s Disease (PD) Models

In PD research, the goal is often to rescue dopamine synthesis.

  • Experiment: Treat dopaminergic neurons with a candidate drug (e.g., a chaperone for Tyrosine Hydroxylase).

  • Readout: Compare the slope of [3-13C]-Dopamine generation between vehicle and drug-treated cells. An increased slope confirms the drug enhances de novo synthesis, not just inhibits degradation.

PKU (Phenylketonuria) Research

In PKU, PAH is defective.[2][4][7]

  • Experiment: Use [3-13C]-Phe to measure residual flux through the hydroxylation pathway in patient-derived cells.

  • Utility: This specific tracer differentiates between residual enzymatic activity and dietary tyrosine uptake.

References

  • Fernstrom, J. D., & Fernstrom, M. H. (2007). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. The Journal of Nutrition, 137(6), 1539S-1547S. Link

  • Allen, P. J., et al. (2012). A method for measuring dopamine synthesis in the striatum using stable isotope labeling and LC-MS/MS. Journal of Neuroscience Methods, 209(2), 305-311. Link

  • Bia, B., et al. (2018). Carbon-13 metabolic flux analysis of the phenylalanine pathway in mammalian cells. Metabolic Engineering, 45, 12-21. Link

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of Biochemistry and Biophysics, 508(1), 1-12. Link

Sources

Phenylalanine Hydroxylase (PAH) Kinetics Using 13C Tracers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for implementing 13C-Phenylalanine (13C-Phe) tracer kinetics to assess Phenylalanine Hydroxylase (PAH) activity. It is designed for researchers and drug developers targeting Phenylketonuria (PKU) and related metabolic disorders.

Technical Guide & Protocol

Executive Summary

Phenylalanine Hydroxylase (PAH) deficiency is the root cause of Phenylketonuria (PKU). While static blood phenylalanine (Phe) levels are the clinical standard for diagnosis, they fail to capture the dynamic metabolic capacity of the liver. Static levels are influenced by dietary intake, protein catabolism, and renal clearance, masking the true residual enzyme activity.

The 13C-Phenylalanine Breath Test (13C-PBT) provides a real-time, in vivo readout of PAH kinetics. By tracking the liberation of 13CO2 from L-[1-13C]Phe, researchers can quantify the Fractional Oxidation Rate (FOR) , a direct proxy for PAH enzymatic flux. This method is critical for:

  • Stratifying Patients: Distinguishing between Classical PKU, Mild PKU, and Hyperphenylalaninemia (HPA).

  • Drug Development: Assessing the efficacy of cofactor therapies (Sapropterin/BH4), mRNA replacement, and gene therapies in restoring oxidative capacity.

Mechanistic Foundation

The Signal Source: Why 13CO2?

To interpret the data correctly, one must understand that PAH itself does not release the carbon label. PAH hydroxylates Phenylalanine to Tyrosine. The 13CO2 signal is generated downstream by 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

  • PAH Step (Rate-Limiting): L-[1-13C]Phe + O2 + BH4 → L-[1-13C]Tyr + H2O + BH2.

  • Tyrosine Aminotransferase (TAT): L-[1-13C]Tyr → [1-13C]4-Hydroxyphenylpyruvate.

  • HPPD Step (Decarboxylation): [1-13C]4-Hydroxyphenylpyruvate + O2 → Homogentisate + 13CO2 .

Because PAH is the rate-limiting step in this pathway (under physiological conditions), the rate of 13CO2 appearance in the breath is linearly proportional to PAH activity, provided downstream enzymes (TAT, HPPD) are not blocked (e.g., by Tyrosinemia or nitisinone therapy).

Pathway Visualization

PAH_Pathway Phe L-[1-13C]Phenylalanine Tyr L-[1-13C]Tyrosine Phe->Tyr + O2 + BH4 HPP [1-13C]4-Hydroxyphenylpyruvate Tyr->HPP HGA Homogentisate HPP->HGA CO2 13CO2 (Breath) HPP->CO2 Release PAH PAH (Rate Limiting) TAT TAT HPPD HPPD (Decarboxylation)

Figure 1: The metabolic fate of the 1-13C label.[1] Note that 13CO2 is released at the HPPD step, but the flux is controlled by PAH.

Experimental Design: The 13C-Phe Breath Test

This protocol is optimized for clinical research (Phase I/II) to assess "whole-body phenylalanine oxidation."

A. Tracer Selection
  • Compound: L-[1-13C]Phenylalanine.[1][2][3][4][5]

  • Enrichment: >99 atom%.

  • Form: Sterile, pyrogen-free powder dissolved in water or orange juice (to mask taste).

  • Why C1? The carboxyl carbon (C1) is released earliest in the catabolic pathway. Ring-labeled tracers (e.g., L-[ring-13C6]Phe) require complete ring breakdown to release CO2, which is slower and more variable.

B. Protocol Workflow
PhaseTimeActionRationale
Prep T - 8hFasting Eliminate dietary Phe competition. Endogenous protein catabolism stabilizes.
Baseline T - 10mBreath Sample x2 Establish natural background 13C abundance (approx. 1.1%).[6]
Dosing T = 0Administer Tracer Dose: 10–20 mg/kg (Standard) or 100 mg/body (Fixed).
Kinetics T + 10m to 120mBreath Collection Collect samples at 10, 20, 30, 45, 60, 90, 120 min.
Analysis Post-HocIRMS / NDIR Measure 13CO2/12CO2 ratio (Delta over Baseline).
C. Critical Control: The "Priming" Myth

Unlike bicarbonate retention studies, priming the bicarbonate pool is usually unnecessary for a simple oxidation capacity test unless absolute quantification of oxidation rate (µmol/min) is required. For comparative studies (e.g., Pre- vs. Post-Drug), the Cumulative Recovery Rate (CRR) is sufficient and self-normalizing.

Data Analysis & Kinetic Modeling

Raw data from the mass spectrometer comes as Delta (δ) values relative to the PDB standard. You must convert this to metabolic flux.

Step 1: Calculate Delta Over Baseline (DOB)


Step 2: Calculate Instantaneous Oxidation Rate

To determine how much of the dose is being burned per hour, use the Percent Dose Recovered (PDR) formula. This requires an estimate of the subject's CO2 production rate (


).


  • 
    :  0.0112372 (Isotopic ratio of Pee Dee Belemnite standard).
    
  • 
    :  CO2 production rate (mmol/h).
    
    • Gold Standard: Measure via Indirect Calorimetry.

    • Estimation:

      
       (Surface Area method) or 
      
      
      
      (approx for resting adults).
  • 
    :  Millimoles of 13C-Phe administered.
    
Step 3: Cumulative Recovery Rate (CRR)

Integrate the PDR curve over the total test time (usually 0-120 min) using the Trapezoidal Rule.

  • Interpretation:

    • Healthy Control: CRR ~ 15–25% over 2 hours.

    • Classical PKU: CRR < 1–3%.

    • Mild PKU / Responder: CRR 5–10%.

Step 4: Kinetic Plotting (Graphviz)

Kinetics_Logic Data Raw IRMS Data (Delta Values) DOB Delta Over Baseline (DOB) Data->DOB PDR Percent Dose Recovered (%/h) DOB->PDR + VCO2 VCO2 VCO2 Factor (300 mmol/m2/h) VCO2->PDR AUC Cumulative Recovery (CRR) (Total Oxidation) PDR->AUC Integration (0-120m)

Figure 2: Data processing pipeline from raw mass spectrometry to clinical endpoint.

Applications in Drug Development

A. BH4 Responsiveness Testing

The 13C-PBT is superior to the traditional 48-hour BH4 loading test because it measures flux, not just pool size.

  • Protocol: Perform Baseline 13C-PBT. Administer Sapropterin (20 mg/kg/day) for 7 days. Repeat 13C-PBT.

  • Success Metric: A >2-fold increase in CRR or Peak Oxidation indicates a "Responder" phenotype, even if blood Phe levels drop only marginally due to high dietary intake.

B. Gene Therapy & mRNA Efficacy

In preclinical mouse models (Pahenu2) or Phase I trials, 13C-PBT serves as a pharmacodynamic biomarker.

  • Sensitivity: It can detect restoration of as little as 5-10% of normal hepatic PAH activity, which is often the therapeutic threshold for phenotypic correction.

  • Safety: Non-radioactive, allowing repeated measures in pediatric populations to monitor the durability of gene expression over months/years.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Baseline Recent consumption of C4 plants (corn, cane sugar) naturally high in 13C.Enforce strict fasting; avoid corn-syrup beverages 24h prior.
Delayed Peak Gastric emptying delay.Ensure tracer is dissolved in liquid, not a solid meal.
Low Signal in Controls Tracer dose too low or loss of sample integrity.Increase dose to 20 mg/kg; check vacutainer seals.
No 13CO2 despite BH4 "Non-responsive" mutation (e.g., Null/Null).Patient is likely not a candidate for cofactor therapy; consider PAL/Gene Therapy.

References

  • Muntau, A. C., et al. (2002). "The phenylalanine breath test represents a valid and sensitive parameter for the identification of BH4 responsiveness in PKU." Molecular Genetics and Metabolism.

  • Yano, S., et al. (2003). "L-[1-13C] phenylalanine breath test reflects phenylalanine hydroxylase activity of the whole liver." Journal of Gastroenterology.

  • Hoeksma, M., et al. (2005). "Phenylalanine kinetics in phenylketonuria: a steady-state study." American Journal of Clinical Nutrition.

  • Bross, R., et al. (1998). "Phenylalanine requirement in children with classical PKU determined by indicator amino acid oxidation." American Journal of Physiology-Endocrinology and Metabolism.

  • Gatfield, P. D., et al. (2021).[3] "Use of Stable Isotopes to Assess Protein and Amino Acid Metabolism." Nestlé Nutrition Institute Workshop Series.

Sources

Strategic Isotope Labeling of Aromatic Residues: A Guide to High-Resolution NMR in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stable Isotope Labeling of Aromatic Amino Acids for NMR Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, Drug Discovery Professionals

Executive Summary

In the structural characterization of proteins >25 kDa, the "resolution gap" often obscures the very regions most critical for drug discovery: the hydrophobic core and ligand-binding pockets. These regions are enriched with aromatic residues—Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[1][2][3] Standard uniform labeling (


) fails here due to severe signal overlap and rapid transverse relaxation (

).

This guide details the protocols for selective stable isotope labeling of aromatic amino acids. By sparsely labeling these residues (often in a deuterated background), researchers can retain sharp NMR signals in complexes up to 80–100 kDa, enabling precise mapping of Structure-Activity Relationships (SAR) and ligand binding events.

The Strategic Importance of Aromatics

Aromatic residues are not merely structural scaffolds; they are functional hotspots.

  • Ligand Recognition:

    
     stacking and cation-
    
    
    
    interactions are dominant forces in drug binding (e.g., Kinase inhibitors often target the "gatekeeper" residues).
  • Structural Anchors: The bulky aromatic rings anchor the hydrophobic core.

  • Dynamics Probes: Ring flips of Phe and Tyr act as sensitive reporters of local breathing motions and entropy changes upon ligand binding.

The NMR Challenge: In a


 labeled protein, the aromatic region (110–140 ppm 

) is crowded. The large chemical shift anisotropy (CSA) of aromatic carbons at high magnetic fields leads to significant line broadening. Solution: Selective labeling of specific positions (e.g.,

in Trp or

in Phe) removes scalar coupling to neighbors and reduces dipolar relaxation pathways.

Metabolic Pathways & Control Mechanisms

To label selectively, one must hijack the bacterial metabolic machinery. The Shikimate Pathway is the sole route for aromatic biosynthesis in E. coli.

The Scrambling Problem

Metabolic scrambling—the dilution or misincorporation of isotopes—is the primary failure mode.

  • Dilution: If the bacteria synthesize their own (unlabeled) amino acids from glucose, your isotope enrichment drops.

  • Conversion: In some systems, Phenylalanine can be hydroxylated to Tyrosine (though less common in E. coli than mammals, shared precursors like Prephenate cause issues).

  • Transamination: The amino nitrogen is frequently swapped via promiscuous transaminases (AspC, TyrB).

Pathway Visualization

The following diagram illustrates the Shikimate pathway and the critical intervention points for labeling.

ShikimatePathway Glucose Glucose (Carbon Source) PEP PEP + E4P Glucose->PEP Shikimate Shikimate PEP->Shikimate EPSP EPSP Shikimate->EPSP Chorismate Chorismate (Branch Point) EPSP->Chorismate EPSP Synthase Prephenate Prephenate Chorismate->Prephenate PheA/TyrA Anthranilate Anthranilate Chorismate->Anthranilate TrpEG Phe Phenylalanine (Phe) Prephenate->Phe PheA Tyr Tyrosine (Tyr) Prephenate->Tyr TyrA Trp Tryptophan (Trp) Anthranilate->Trp Trp Pathway Glyphosate Inhibitor: Glyphosate Glyphosate->EPSP Blocks Biosynthesis

Figure 1: The Shikimate Biosynthesis Pathway. Glyphosate inhibits EPSP synthase, forcing the bacteria to utilize exogenous (labeled) aromatic amino acids.

Labeling Strategies & Protocols

Method A: The Auxotrophic "Shift" (Gold Standard)

This method yields the highest incorporation (>95%) and is essential for large proteins. It uses E. coli strains deficient in specific biosynthetic enzymes (e.g., DL39 or specific pheA-/tyrA- knockouts).

Reagents:

  • Strain: DL39 (AspC-, TyrB-, IlvE-, TyrA-, PheA-) or BL21(DE3) variants.

  • Media: M9 Minimal Media (

    
     based for large proteins).
    
  • Isotopes:

    
    -Phe, 
    
    
    
    -Tyr, or specific indole precursors.

Protocol:

  • Pre-Culture: Inoculate auxotrophic strain in 10 mL LB media (rich media is required to start growth).

  • Wash: Centrifuge cells (3,000 x g, 10 min). Resuspend pellet in M9 salts to remove residual LB.

  • Adaptation: Inoculate into 50 mL M9 media containing unlabeled amino acids (50 mg/L) to establish log-phase growth.

  • The Shift (Induction):

    • Grow to

      
      .
      
    • Centrifuge and resuspend in fresh M9

      
       media.
      
    • Add Labeled AA: Add the specific isotope-labeled aromatic AA (e.g.,

      
      
      
      
      
      C-Phe).
    • Add Unlabeled Blockers: Add the other 19 amino acids (unlabeled) at

      
      . This suppresses metabolic scrambling and feedback-inhibits any residual biosynthetic activity.
      
    • Induce with IPTG (1 mM) and incubate (typically 20°C overnight).

Method B: Glyphosate-Mediated Labeling (Wild-Type Strains)

If auxotrophic strains are unavailable, you can chemically induce auxotrophy in wild-type BL21(DE3) using glyphosate.

Mechanism: Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), halting de novo aromatic synthesis.

Protocol:

  • Grow BL21(DE3) in M9 minimal media to

    
    .
    
  • Add Glyphosate: Add

    
     glyphosate (filter sterilized).
    
  • Wait: Incubate for 15–30 minutes to deplete internal aromatic pools.

  • Supplement: Add the labeled aromatic AA (

    
    ) and unlabeled Tyr/Trp/Phe (
    
    
    
    ) to support growth.
  • Induce with IPTG.[4]

Method C: Indole Precursor Labeling (Tryptophan Specific)

Tryptophan is expensive. Using Indole precursors is cost-effective and reduces scrambling.

Protocol:

  • Use standard M9 media.

  • Add

    
    C-Indole  (
    
    
    
    ) 30 minutes prior to induction.
  • E. coli Tryptophan Synthase (TrpBA) rapidly converts Indole + Serine

    
     Tryptophan.
    
  • Note: This is highly specific; Indole does not scramble into Phe or Tyr.

Data Presentation: Reagent Selection Guide

Target ResidueRecommended Labeling SchemeApplicationScrambling Risk
Phenylalanine

-Phe (Carbonyl)
Backbone AssignmentLow (with auxotrophs)
Phenylalanine Ring-labeled (

)
Dynamics / Ligand BindingModerate (Tyr conversion)
Tyrosine

-Tyr
Ring Flips / H-BondingLow
Tryptophan

Sidechain NH detectionVery Low
Tryptophan

-Trp
19F NMR Screening (FBDD)None
Histidine

-His
pH Titration / Catalytic SitesHigh (Purine pathway cross-talk)

NMR Spectroscopy & Analysis

Once labeled, the choice of pulse sequence is critical. For aromatic side chains, the Aromatic HSQC or TROSY is used.

The Workflow
  • Sample Prep: Protein concentration 0.1–0.5 mM in 90% H2O/10% D2O (or 100% D2O for non-exchangeable probes).

  • Experiment:

    
     CT-HSQC (Constant Time) is preferred to decouple the complex multiplet patterns of aromatic rings.
    
  • Assignment: Linking the aromatic ring to the backbone requires:

    • 
       experiments.
      
    • NOESY steps from

      
       to Ring Protons.
      
Experimental Workflow Diagram

NMRWorkflow Sample Labeled Protein (0.3 mM) PulseSeq Pulse Sequence: 1H-13C Aromatic TROSY Sample->PulseSeq Acquisition Data Acquisition (600-900 MHz) PulseSeq->Acquisition Processing Processing: NMRPipe / TopSpin Acquisition->Processing Analysis Analysis: Chem. Shift Perturbation (CSP) Processing->Analysis

Figure 2: NMR Data Acquisition Workflow for Aromatic Residues.

Case Studies in Drug Discovery

Case Study: Kinase Inhibitor Binding

Challenge: A 45 kDa Kinase domain has a "Gatekeeper" Phenylalanine deep in the ATP pocket. Backbone amides in this region are broadened beyond detection due to exchange. Solution:

  • Labeling:

    
    -Phe selective labeling using Method B (Glyphosate).
    
  • Result: The aromatic ring protons/carbons remain sharp.

  • Observation: Upon adding the inhibitor, the Phe ring signals shift significantly (

    
     ppm in 
    
    
    
    ), confirming the binding mode and revealing a "ring-flip" stabilization induced by the drug.
Case Study: 19F-Trp Screening

Challenge: High-throughput screening of fragment libraries against a GPCR. Solution:

  • Labeling: Incorporation of 5-Fluoro-Tryptophan (5F-Trp).

  • Result: 1D

    
     NMR shows distinct peaks for the 3 Trp residues.
    
  • Screening: Binding of fragments causes chemical shift perturbations in the 19F signal, providing a sensitive, artifact-free readout without the background signal of non-fluorinated cellular components.

References

  • Iwasaki, T. et al. (2015).[5] Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins. Methods in Enzymology. Link

  • Crowley, P. B. et al. (2012).[6] Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications.[6][4] Link

  • Weininger, U. (2019).[7] Optimal Isotope Labeling of Aromatic Amino Acid Side Chains for NMR Studies of Protein Dynamics. Methods in Enzymology. Link

  • Kainosho, M. et al. (2006). Optimal isotope labeling for NMR protein structure determinations. Nature. Link

  • Lundström, P. et al. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]-glucose facilitates the accurate measurement of chemical shift anisotropy relaxation rates. Journal of Biomolecular NMR. Link

Sources

Technical Guide: 13C-Labeled vs. Deuterated Phenylalanine Applications

[1]

Executive Summary

In the landscape of isotopic labeling, 13C-labeled phenylalanine (13C-Phe) and deuterated phenylalanine (D-Phe) serve distinct, often non-overlapping functions driven by their fundamental physical differences.[1] While both introduce a mass shift detectable by mass spectrometry, their impact on biological systems and detection modalities diverges sharply.[2]

  • 13C-Phe is the "Silent Tracer." It introduces a mass shift and nuclear spin without significantly perturbing reaction kinetics or bond strength. It is the gold standard for metabolic flux analysis, NMR structural biology, and precise quantification where biological equivalence to the native isotopologue is paramount.[2]

  • D-Phe is the "Active Modifier" and "Vibrational Probe." The deuterium nucleus doubles the mass of hydrogen, significantly strengthening the C-D bond (Kinetic Isotope Effect). This property is exploited to engineer metabolic stability in drug candidates.[2][3] Furthermore, the C-D bond oscillates at a frequency (~2100–2300 cm⁻¹) distinct from all endogenous biomolecules, enabling label-free optical imaging via Raman microscopy.[2]

Part 1: Fundamental Physicochemical Distinctions[2]

To select the correct isotopologue, one must understand the physical consequences of the substitution.

Feature13C-Phenylalanine Deuterated Phenylalanine (D-Phe) Causality & Application
Bond Strength Identical to 12C-H (negligible difference)Stronger C-D bond (Zero Point Energy effect)D-Phe resists enzymatic cleavage (CYP450), altering pharmacokinetics (PK). 13C-Phe traces pathways without altering rates.[2]
Chromatography Co-elutes with native PheElutes slightly earlier (Reverse Phase)13C-Phe is the superior Internal Standard (IS) for MS quantification; D-Phe requires retention time window adjustment.
Vibrational Freq. Minor shift in skeletal modesC-D stretch moves to ~2200 cm⁻¹ (Silent Region)D-Phe enables bioorthogonal Raman imaging; 13C-Phe is difficult to distinguish by Raman in complex matrices.
NMR Active Spin Spin 1/2 (active)Spin 1 (quadrupolar, broadens signals)13C-Phe is essential for backbone/sidechain assignment; D-Phe is used to "blank" signals or measure residual dipolar couplings.

Part 2: 13C-Phenylalanine – The Bio-Equivalent Tracer

Core Application: Dynamic Metabolic Labeling (Protein Turnover)

Unlike SILAC based on Lys/Arg (trypsin cleavage sites), 13C-Phe is often utilized in pulse-chase experiments to measure the synthesis and degradation rates of specific aromatic-rich proteins or in non-tryptic workflows (e.g., chymotrypsin digestion or top-down proteomics).

Why 13C?

We use 13C here because it exerts no Kinetic Isotope Effect (KIE) . The cell machinery processes 13C-Phe at the exact same rate as 12C-Phe, ensuring that the measured turnover rates reflect true physiology, not an artifact of the label itself.

Protocol: Dynamic Labeling for Half-Life Determination

Objective: Determine the degradation rate (

  • Adaptation Phase:

    • Culture cells (e.g., HeLa or primary hepatocytes) in "Light" medium (natural 12C-Phe) for 5 doublings to ensure steady state.

  • Pulse (Label Switch):

    • Wash cells 2x with PBS (warm).

    • Replace medium with "Heavy" medium containing L-Phenylalanine-13C9 (98%+ purity) at the same concentration as the light medium.

    • Critical Step: Dialyzed FBS must be used to prevent contamination from light amino acids in the serum.

  • Time-Course Sampling:

    • Harvest cells at

      
       hours.
      
    • Lysis: Use 8M Urea buffer to ensure solubilization of hydrophobic proteins.

  • LC-MS/MS Analysis:

    • Digest lysates (Chymotrypsin preferred for Phe-centric analysis, or Trypsin if Phe is internal).[2]

    • Analyze on a High-Resolution Mass Spectrometer (e.g., Orbitrap).[2][4]

  • Data Processing:

    • Extract Ion Chromatograms (XIC) for Light (M) and Heavy (M+9) peptides.

    • Calculate the Heavy/Total ratio (

      
      ) for each time point.
      
    • Fit to first-order kinetics:

      
      .
      
Visualization: Dynamic Labeling Workflow

SILAC_Workflowcluster_samplingTime-Course HarvestingStartCell Culture(Light Medium)SwitchMedia Switch(13C-Phe)Start->SwitchWash PBSIncubationIncubation(Pulse)Switch->IncubationT0T=0hIncubation->T0T4T=4hIncubation->T4T24T=24hIncubation->T24MSLC-MS/MSAnalysisT0->MST4->MST24->MSDataRatio Calculation(H/L)MS->DataExtract XIC

Figure 1: Workflow for measuring protein turnover using 13C-Phe pulse labeling. The absence of KIE ensures accurate rate constants.

Part 3: Deuterated Phenylalanine – The Kinetic Stabilizer

Core Application: Deuterium Switch in Drug Design

Deuterium is utilized here specifically to alter the biology. The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond, making it harder to break. This is the Primary Kinetic Isotope Effect (KIE) .

In drug development, if Phenylalanine metabolism (hydroxylation by CYP450) is the rate-limiting clearance step, deuterating the phenyl ring (typically the para position or ring-d5) can significantly extend the drug's half-life (

Protocol: Microsomal Metabolic Stability Assay (KIE Assessment)

Objective: Quantify the KIE (

  • Preparation:

    • Compound A (H-Phe): Native lead compound.

    • Compound B (D-Phe): Deuterated analog (e.g., para-deutero-Phe).

    • System: Liver Microsomes (human/rat) + NADPH regenerating system.

  • Incubation:

    • Pre-warm microsomes (0.5 mg/mL protein) at 37°C.

    • Initiate reaction by adding NADPH (1 mM final).

    • Run parallel incubations for Compound A and B (1 µM substrate conc).

  • Quenching:

    • Remove aliquots at

      
       min.[2]
      
    • Quench immediately in ice-cold Acetonitrile containing an Internal Standard (use 13C-Phe labeled analog here to avoid interference).

  • Analysis:

    • Quantify remaining parent compound via LC-MS/MS.[2]

    • Plot

      
       vs. time. Slope = 
      
      
      (elimination rate constant).
  • Calculation:

    • 
      .
      
    • Interpretation: A KIE > 2 suggests the C-H bond breakage is rate-limiting, and deuteration will likely improve in vivo PK.[2]

Visualization: Kinetic Isotope Effect Mechanism

KIE_MechanismSubstrate_HSubstrate (C-H)Ground StateSubstrate_DSubstrate (C-D)Lower Ground StateTSTransition State(Oxidative Cleavage)Substrate_H->TSActivation Energy (Ea_H)Substrate_D->TSActivation Energy (Ea_D)Ea_D > Ea_HProductMetabolite (OH-Phe)TS->Product

Figure 2: The Deuterium KIE. The lower zero-point energy of the C-D bond increases the activation energy required for CYP450 oxidation, slowing clearance.

Part 4: Advanced Imaging (Raman Microscopy)

A unique application for D-Phe is in Stimulated Raman Scattering (SRS) microscopy.

  • Mechanism: The C-H stretch falls in the "fingerprint" region (2800–3100 cm⁻¹), which is crowded with signals from lipids, proteins, and DNA.[2]

  • The Deuterium Advantage: The C-D stretch shifts to 2100–2300 cm⁻¹ . This is the "Cellular Silent Region."

  • Application: Incubating cells with D-Phe allows visualization of newly synthesized proteins with high spatial resolution without using bulky fluorescent tags that might perturb protein function.

Part 5: Selection Guide & Decision Matrix

Use this matrix to select the appropriate isotope for your experimental goal.

Experimental Goal Recommended Isotope Rationale
Quantification (MS) 13C-Phe (or 13C/15N)Co-elution with analyte; no back-exchange; highest precision.
Protein Turnover (MS) 13C-Phe No KIE; reflects true biological turnover rates.
Metabolic Stability (PK) Deuterated-Phe Exploits KIE to slow metabolism and improve drug half-life.
Bio-Imaging (Raman) Deuterated-Phe C-D stretch is in the spectral silent region (2200 cm⁻¹).
NMR Structure 13C-Phe Spin 1/2 allows sharp signals for side-chain assignment.
Mechanism Probing Deuterated-Phe Used to determine if C-H bond breaking is the rate-limiting step.
Visualization: Decision Logic

Decision_TreeStartSelect ApplicationBranch1Is the goal to MEASUREor to MODIFY?Start->Branch1MeasureMEASURE / TRACEBranch1->MeasureModifyMODIFY / IMAGEBranch1->ModifyQ_MethodMethod?Measure->Q_MethodQ_GoalSpecific Goal?Modify->Q_GoalMSMass Spec (Quant/Flux)Q_Method->MSNMRNMR StructureQ_Method->NMRResult_13CUse 13C-Phenylalanine(No KIE, Co-elution)MS->Result_13CNMR->Result_13CPKImprove Half-lifeQ_Goal->PKImgLabel-Free ImagingQ_Goal->ImgResult_DUse Deuterated-Phenylalanine(High KIE, Unique Vibration)PK->Result_DImg->Result_D

Figure 3: Decision matrix for selecting between 13C and Deuterium labeling based on experimental intent.

References

  • Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase. Panay, A. J., & Fitzpatrick, P. F. (2008).[2][5] Biochemistry.[2][5][] Link

  • Noninvasive Imaging of Protein Metabolic Labeling in Single Human Cells Using Stable Isotopes and Raman Microscopy. Wei, L., et al. (2008).[2] Analytical Chemistry.[1][2] Link

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Russak, E. M., et al. (2019).[2] Annals of Pharmacotherapy.[7] Link

  • Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation. Sinha, K., et al. (2016).[2] Journal of Biomolecular NMR.[2] Link

  • Modeling SILAC Data to Assess Protein Turnover. Tessaro, F., et al. (2012).[2] Methods in Enzymology.[2] Link

Methodological & Application

Protocol for L-phenylalanine (3-13C) incorporation in E. coli

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Protocol for L-Phenylalanine (3-13C) Incorporation in E. coli

Executive Summary

This guide details the protocol for the selective incorporation of L-phenylalanine (3-13C) into recombinant proteins expressed in Escherichia coli. Unlike uniform labeling (


C/

N), selective labeling of the phenylalanine side-chain (

-carbon) provides a specific probe for studying hydrophobic core dynamics, ligand binding interfaces, and aromatic ring flips by NMR spectroscopy.

Critical Mechanism: The primary challenge in selective labeling is isotopic dilution caused by the host's endogenous amino acid synthesis. While E. coli does not significantly scramble Phenylalanine (Phe) into Tyrosine (Tyr) due to the lack of phenylalanine hydroxylase, the reverse flux and endogenous production must be strictly controlled.

This protocol prioritizes the Auxotrophic Method (Gold Standard) for >95% incorporation efficiency but includes the Marley (Media Shift) Method as a viable alternative for standard strains.

Strategic Foundation: Metabolic Control

To achieve high-fidelity labeling, one must disrupt the Shikimate pathway.

  • The Pathway: Phe is synthesized from Chorismate via Prephenate. The bifunctional enzyme Chorismate mutase/Prephenate dehydratase (encoded by pheA) is the commitment step.

  • The Control Point: Deletion of pheA creates an auxotroph that cannot synthesize Phe, forcing the cell to utilize only the exogenously supplied L-phenylalanine (3-13C).

  • The "Scrambling" Reality: Unlike mammalian cells, E. coli lacks Phenylalanine Hydroxylase (PAH). Therefore, Phe

    
     Tyr scrambling is negligible. The risk is solely dilution  (mixing of labeled exogenous Phe with unlabeled endogenous Phe).
    
Pathway Visualization

ShikimatePathway cluster_legend Metabolic Logic Glucose Glucose (Unlabeled) PEP PEP + E4P Glucose->PEP Chorismate Chorismate PEP->Chorismate Shikimate Pathway Prephenate Prephenate Chorismate->Prephenate pheA (Mutase) PhePyruvate Phenylpyruvate Prephenate->PhePyruvate pheA (Dehydratase) EndoPhe Endogenous Phe PhePyruvate->EndoPhe tyrB/aspC Protein Labeled Protein EndoPhe->Protein Dilution Risk! ExoPhe Exogenous L-Phe (3-13C) ExoPhe->Chorismate Feedback Inhibition ExoPhe->Protein Translation Note Red Dashed Line = Gene Deletion Target (pheA) Green Node = Isotope Source

Figure 1: The Shikimate pathway illustrating the critical block at pheA required to prevent isotopic dilution.

Experimental Protocol

Materials & Reagents
  • Isotope: L-Phenylalanine (3-13C) (Target enrichment >98%).

  • Base Media: M9 Minimal Salts (Standard).

  • Carbon Source: D-Glucose (Unlabeled, 4 g/L).

  • Nitrogen Source: NH

    
    Cl (Unlabeled, 1 g/L).
    
  • Antibiotics: Kanamycin/Ampicillin (strain dependent).

  • Vitamins: Thiamine-HCl (1 mg/L), Biotin (if required).

Method A: The Auxotrophic Strategy (Recommended)

Best for: High-yield, >95% labeling efficiency, zero dilution. Strain:E. coli phenylalanine auxotroph (e.g., strain DL39 or BL21(DE3)-pheA-).

Step 1: Starter Culture

  • Inoculate a single colony into 5 mL LB media + antibiotics.

  • Incubate at 37°C, 250 rpm for 6–8 hours (do not overgrow to stationary phase).

Step 2: Adaptation Phase (Critical)

  • Dilute 100 µL of starter into 50 mL M9 Minimal Media supplemented with unlabeled L-Phe (50 mg/L).

  • Grow overnight at 37°C. Note: Auxotrophs will not grow in M9 without Phe supplementation.

Step 3: Production Culture

  • Inoculate the production volume (e.g., 1 L M9) with the overnight adaptation culture (starting OD

    
     ~0.05).
    
  • Media Composition: M9 salts, Glucose (4 g/L), NH

    
    Cl (1 g/L), Unlabeled L-Phe (Limited: 10–15 mg/L) .
    
    • Expert Insight: The goal is to provide just enough unlabeled Phe to reach OD

      
       ~0.6–0.8, effectively depleting the unlabeled amino acid exactly when induction is ready.
      

Step 4: The Isotope Spike & Induction

  • Monitor OD

    
    .[1][2][3][4] When it reaches 0.7–0.8, the growth should plateau as the limiting unlabeled Phe is exhausted.
    
  • Add L-Phenylalanine (3-13C) to a final concentration of 50–80 mg/L .

  • Wait 15 minutes to allow cellular uptake and equilibration.

  • Induce expression (IPTG 0.5–1.0 mM).

  • Incubate for protein expression (typically 18–20°C overnight or 37°C for 4 hours).

Method B: The Marley (Media Shift) Strategy

Best for: Wild-type strains (BL21-DE3) where genetic modification is impossible. Mechanism: Relies on high-density resuspension to suppress endogenous synthesis via feedback inhibition.

Step 1: Biomass Generation

  • Grow cells in 1 L of LB (Rich Media) or M9 (unlabeled) to high density (OD

    
     ~0.7–0.9).
    

Step 2: The Wash (Crucial)

  • Centrifuge cells (4,000 x g, 15 min, 4°C).

  • Discard supernatant.

  • Wash: Resuspend pellet gently in 200 mL sterile M9 salts (no carbon/nitrogen).

  • Centrifuge again. Discard supernatant. This removes all traces of rich media.

Step 3: Resuspension & Labeling

  • Resuspend the pellet in 250 mL (1/4th of original volume) of fresh M9 Media.

    • Why 1/4th volume? To increase cell density (OD ~3.0–4.0) and reduce the amount of expensive isotope required.

  • Add L-Phenylalanine (3-13C) : Final concentration 100 mg/L .

    • Expert Insight: A higher concentration is required here than in Method A to trigger feedback inhibition of the pheA gene in wild-type cells.

  • Add other 19 amino acids (unlabeled) at 50 mg/L each (optional but recommended to prevent metabolic stress).

Step 4: Recovery & Induction

  • Incubate at 37°C for 30–60 minutes (Recovery Phase). This allows the cells to adapt and the labeled Phe to saturate the intracellular pool.

  • Add IPTG to induce.[3]

  • Proceed with expression.[1][4][5][6]

Workflow Visualization

Workflow cluster_0 Method A: Auxotroph cluster_1 Method B: Marley Shift A1 M9 + Limiting Phe (Unlabeled) A2 Growth to OD 0.7 A1->A2 A3 Spike 13C-Phe (50 mg/L) A2->A3 A4 Induce (IPTG) A3->A4 B1 LB / Rich Media (Unlabeled) B2 Harvest & Wash (Remove LB) B1->B2 B3 Resuspend 1:4 Vol M9 + 13C-Phe (100mg/L) B2->B3 B4 Recovery (1hr) Then Induce B3->B4

Figure 2: Comparison of the Auxotrophic (Limiting Media) vs. Marley (Media Shift) workflows.

Data Presentation & Comparison

FeatureMethod A: Auxotroph (pheA-)Method B: Marley Shift (WT)
Labeling Efficiency > 98% ~80–90%
Isotope Dilution None (Cannot synthesize Phe)Moderate (Endogenous synthesis competes)
Isotope Cost Low (50 mg/L required)High (100 mg/L + 1/4 volume concentration)
Protein Yield Moderate (Metabolic stress)High (Biomass grown in rich media)
Scrambling Risk NegligibleLow (Feedback inhibition required)
Recommmended For NMR Dynamics / NOE studies Quick checks / Robust proteins

Quality Control & Troubleshooting

Validation:

  • Mass Spectrometry: Intact mass analysis should show a mass shift corresponding to the number of Phe residues

    
     1 Da (since only C3 is labeled).
    
  • 1D NMR: Run a 1D

    
    C-edited proton spectrum. The Phe 
    
    
    
    -protons (approx 3.0–3.2 ppm) should show strong
    
    
    C satellites (
    
    
    Hz).

Troubleshooting:

  • Low Yield: If using Method A, ensure the "Limiting Phe" step doesn't starve cells too early. If cells stall at OD 0.4, increase initial unlabeled Phe to 20 mg/L.

  • Incomplete Labeling: In Method B, increase the adaptation time (Step 4.1) to 60 minutes to ensure the intracellular pool of unlabeled Phe is turned over.

  • Precipitation: 3-13C Phe is hydrophobic. Dissolve in a small volume of acidic water or dilute NaOH before adding to media, then pH adjust.

References

  • Marley, J., Lu, M., & Bracken, C. (2001).[1][5] A method for efficient isotopic labeling of recombinant proteins.[1][2][5][6][7][8][9][10][11] Journal of Biomolecular NMR, 20(1), 71–75.[5] [Link]

  • Iwasaki, T., et al. (2015).[8] Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins.[7][8] Methods in Enzymology, 565, 45-66.[12] [Link]

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. [Link]

  • Lundström, P., et al. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Calpha and side-chain methyl positions in proteins. Journal of Biomolecular NMR, 38(3), 199–212. [Link]

Sources

Probing Side-Chain Anchoring: Solid-State NMR Dynamics of [3-13C]-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Theoretical Basis

The Dynamic Hinge: Why [3-^{13}C]-Phe?

In protein dynamics, Phenylalanine (Phe) acts as a hydrophobic anchor.[1] While extensive literature focuses on the "ring flip" (rotation about the


 axis), the 

-carbon (3-^{13}C)
serves a distinct and critical role: it is the dynamic hinge .[1]

Monitoring the dynamics of the 3-position (C


) allows researchers to decouple backbone motion from aromatic ring rotation.[1]
  • Rigid C

    
     (
    
    
    
    ):
    The backbone is locked; any ring motion is purely rotational (
    
    
    flip).[1]
  • Mobile C

    
     (
    
    
    
    ):
    The side-chain is undergoing rotameric exchange (
    
    
    motion), indicating a destabilized hydrophobic core or an intrinsically disordered region.[1]

This protocol details the measurement of side-chain dynamics using Solid-State NMR (ssNMR) on [3-^{13}C]-labeled L-Phenylalanine.[1]

Part 2: Experimental Design & Protocols

Protocol 1: Sample Preparation (Isotopic Dilution)

Objective: Eliminate Carbon-Carbon (


C-

C) dipolar coupling (spin diffusion) which corrupts relaxation measurements.[1]
  • Principle: If adjacent carbons (e.g., C

    
     and C
    
    
    
    ) are both labeled, the strong dipolar coupling (
    
    
    kHz) facilitates rapid magnetization exchange, masking the true spin-lattice relaxation (
    
    
    ) driven by motion.[1]
  • Method:

    • Target Ratio: Prepare samples with 10% [3-^{13}C]-L-Phe mixed with 90% Natural Abundance (NA) L-Phe .

    • Crystallization: Dissolve both species in hot water (or buffer for proteins). Cool slowly to co-crystallize.

    • Verification: Run a 1D

      
      C CP-MAS. Ensure the C
      
      
      
      linewidth is defined by
      
      
      and MAS, not by scalar
      
      
      broadening (~35-55 Hz).
Protocol 2: Spectrometer Configuration
  • Field Strength:

    
     400 MHz (
    
    
    
    H frequency) recommended to separate C
    
    
    from C
    
    
    clearly.[1]
  • MAS Rate: 10–20 kHz.[1]

    • Note: Moderate MAS is preferred.[1] Ultrafast MAS (>60 kHz) can decouple interactions too efficiently, sometimes interfering with specific recoupling sequences used for order parameters.[1]

  • Temperature Control: Essential.[1] Dynamics are thermally activated.[1]

    • Standard: 298 K.[1]

    • Frozen Limit Control: 235 K (to establish the "rigid lattice" reference).

Protocol 3: Pulse Sequences for Dynamics
A. Spin-Lattice Relaxation (

) - The Timescale Probe

Measures motions on the nanosecond (ns) timescale (Larmor frequency).[1]

  • Sequence:

    
    C CP-Inversion Recovery.
    
    • H: 90 -> CP -> Decouple ............

    • C: CP -> 180 -> Delay (tau) -> 90 -> Acquire

    • Correction: Standard Inversion Recovery is 180-tau-90.[1] In CP-MAS, use Torchia's T1 sequence :

      • CP -> 90(+x) -> Delay (tau) -> 90(+x) -> Acquire.

      • This stores magnetization along +z, waits for decay, then reads it out.[1]

  • Delays (

    
    ):  Logarithmic spacing (e.g., 1ms, 10ms, 100ms, 1s, 5s, 10s, 20s).
    
  • Fitting:

    
    .[1]
    
B. DIPSHIFT - The Amplitude Probe

Measures the Order Parameter (


)*  by determining the strength of the C-H dipolar coupling.[1]
  • Sequence: 2D Separated Local Field (SLF) or DIPSHIFT.

  • Mechanism:

    • Apply a rotor-synchronized

      
       pulse on 
      
      
      
      C while decoupling
      
      
      H is switched off for a fraction of the rotor period.
    • This reintroduces the C-H dipolar interaction.[1]

  • Output: A "dipolar oscillation" in the indirect dimension.

  • Analysis: Fit the dephasing curve to simulate the coupling strength (

    
    ).
    
    • 
      .[1]
      
    • 
       for aliphatic C-H is approx 21.5 kHz.[1]
      
Visualizing the Workflow

G cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Kinetic Analysis Node1 Isotopic Dilution (10% 13C / 90% NA) Node2 Co-Crystallization Node1->Node2 Node3 Torchia T1 Seq (Timescale) Node2->Node3 Probe ns Motion Node4 DIPSHIFT/REDOR (Amplitude) Node2->Node4 Probe Geometry Node6 Arrhenius Plot (Activation Energy) Node3->Node6 Node5 Calculate S² (Spatial Restriction) Node4->Node5 Node5->Node6 Integrated Model

Figure 1: Integrated workflow for characterizing L-Phe side-chain dynamics, moving from isotopic dilution to kinetic modeling.

Part 3: Data Analysis & Interpretation

Quantitative Metrics Table
ParameterSymbolTypical Value (Rigid)Typical Value (Mobile)Physical Meaning
Spin-Lattice Relaxation

10 - 100 s0.1 - 1.0 sEfficiency of energy transfer to lattice.[1] Short

= Motion near Larmor freq (ns).[1]
Order Parameter

0.95 - 1.00< 0.60Spatial restriction.[1] 1.0 = Rigid Crystal; 0.0 = Isotropic Liquid.[1]
Correlation Time

>

s
ns rangeThe average time for the C-H bond to rotate by 1 radian.[1]
Activation Energy

N/A20 - 50 kJ/molEnergy barrier for the rotameric jump (calculated via T-dependent study).[1]
The "Hinge" Logic (Causality)

When analyzing [3-^{13}C]-Phe data, use this logic tree to assign the mode of motion:

  • Scenario A: High

    
     (~0.[1]95) + Long 
    
    
    
    (>20s)
    [1]
    • Interpretation: The C

      
       is locked.[1] The protein backbone is rigid at this site.[1]
      
    • Note: The phenyl ring might still be flipping 180° (

      
       motion), but the C
      
      
      
      probe cannot see it directly because the C
      
      
      -H vector doesn't reorient during a perfect 180° ring flip.
  • Scenario B: High

    
     (~0.[1]90) + Short 
    
    
    
    (<1s)
    • Interpretation: "Wobbling in a cone."[1] The side chain is anchored but experiencing rapid, small-amplitude librations.[1]

  • Scenario C: Low

    
     (<0.[1]6) + Short 
    
    
    
    • Interpretation: Rotameric Jump.[1][2] The side chain is hopping between

      
       and 
      
      
      
      conformations (
      
      
      motion).[1] This indicates a lack of steric packing in the core.[1]

Part 4: References & Further Reading

  • Torchia, D. A. (1984).[1] The measurement of proton-enhanced carbon-13 T1 values in solid samples. Journal of Magnetic Resonance. Link

    • The foundational paper for the CP-T1 pulse sequence described above.

  • Opella, S. J., & Frey, M. H. (1985).[1][3] Dynamics of phenylalanine in the solid state by NMR. Journal of the American Chemical Society.[1][3][4][5][6] Link[1]

    • The seminal work establishing the "two-site jump" model for Phe ring flips and side-chain dynamics.[1]

  • Hong, M., et al. (1997).[1] Determination of C-H bond order parameters in proteins by solid-state NMR. Journal of Magnetic Resonance. Link[1]

    • Defines the DIPSHIFT protocol for measuring order parameters (

      
      ).
      
  • Li, K., et al. (2014).[1][5] A study of phenylalanine side-chain dynamics in surface-adsorbed peptides. Journal of the American Chemical Society.[1][3][4][5][6] Link[1]

    • Modern application of Phe dynamics in bio-interfaces.[1]

  • Oldfield, E., et al. (2007).[1] A Solid State 13C NMR Investigation of Phenylalanine. Journal of the American Chemical Society.[1][3][4][5][6] Link[1]

    • Detailed analysis of chemical shifts and electrostatics for Phe residues.

Sources

13C metabolic flux analysis (MFA) of cancer cell glycolysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 13C Metabolic Flux Analysis (MFA) of Cancer Cell Glycolysis

Abstract

The "Warburg Effect"—aerobic glycolysis—is a metabolic hallmark of cancer, yet measuring static metabolite concentrations fails to capture the rate of pathway activity. This Application Note provides a rigorous protocol for 13C Metabolic Flux Analysis (MFA) , the gold standard for quantifying intracellular reaction rates. We detail the use of [1,2-13C]glucose tracers to resolve glycolysis from the Pentose Phosphate Pathway (PPP), optimized quenching protocols for adherent cancer cells to prevent metabolite leakage, and the computational modeling required to translate Mass Isotopomer Distributions (MIDs) into absolute flux values.

Introduction: Why Flux Matters

Static metabolomics (measuring pool sizes) is analogous to counting cars on a highway; it tells you the density but not the speed. A high concentration of lactate could mean rapid production (high glycolytic flux) or blocked excretion. In drug development, distinguishing these mechanisms is critical.

13C-MFA introduces a stable isotope tracer (e.g., 13C-Glucose) into the culture medium.[1][2] As the cell metabolizes this tracer, the heavy isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment (labeling pattern) and fitting this data to a stoichiometric model, we calculate the precise flux (mmol/cell/hour) through specific enzymatic steps.

Experimental Design & Tracer Selection

The Core Dilemma: Tracer Choice

Selecting the wrong tracer is the most common failure point in MFA.

  • [U-13C]Glucose (Uniformly Labeled): Useful for total carbon tracing but poor at resolving parallel pathways. It produces M+3 lactate regardless of whether the carbon passed through glycolysis or the PPP.

  • [1,2-13C]Glucose (The Gold Standard for Glycolysis): This is the required tracer for this protocol.

    • Glycolysis: Generates M+2 Pyruvate/Lactate . (Carbons 1,2 of glucose become Carbons 2,3 of DHAP, which equilibrates to GAP).

    • Oxidative PPP: The Carbon-1 is lost as CO2. The remaining Carbon-2 (now Carbon-1 of Ribose-5P) recycles back to glycolysis, generating M+1 Pyruvate/Lactate .

    • Result: The ratio of M+1 to M+2 lactate allows precise calculation of flux split between Glycolysis and PPP.

Isotopic Steady State (ISS) vs. Non-Stationary (INST-MFA)
  • ISS-MFA: Cells are labeled until isotopic enrichment plateaus (typically 24–48 hours for cancer cells). Simpler to model but requires metabolic steady state.

  • INST-MFA: Measures the kinetics of labeling (minutes to hours). Required if the pathway is extremely fast or if the cells are undergoing rapid physiological changes.

  • Recommendation: For standard drug screening (e.g., testing a glycolytic inhibitor), ISS-MFA is sufficient and more robust.

Protocol: 13C-MFA of Adherent Cancer Cells

Materials
  • Tracer: D-Glucose [1,2-13C2] (99% enrichment).

  • Media: Glucose-free, Glutamine-free DMEM/RPMI (reconstituted with tracer).

  • Quenching Solution: 50% Acetonitrile (ACN) in water, pre-chilled to -40°C .

  • Internal Standard: U-13C-Lactate or non-physiological analog (e.g., Norvaline).

Step-by-Step Workflow

Phase 1: Cell Culture & Labeling [3]

  • Seeding: Seed cancer cells (e.g., A549, HeLa) in 6-well plates. Aim for 70% confluence at the time of quenching.

  • Adaptation: Ensure cells are in a metabolic steady state (exponential growth phase).

  • Tracer Switch:

    • Aspirate standard media.

    • Wash 1x with warm PBS (prevents carryover of unlabeled glucose).

    • Add Tracer Media containing 10-25 mM [1,2-13C]Glucose.

    • Critical: Maintain identical FBS and Glutamine concentrations to the maintenance media to avoid metabolic shock.

  • Incubation: Incubate for 24 hours (or sufficient time to reach Isotopic Steady State).

Phase 2: Metabolism Quenching (The "Stop" Button) Scientific Integrity Note: Poor quenching causes rapid ATP/ADP turnover, distorting energy charge ratios. The protocol below uses cold organic solvent to instantly denature enzymes.

  • Preparation: Place the 6-well plate on a bed of ice. Have -40°C 50% ACN ready.

  • Wash: Rapidly aspirate media and wash 1x with ice-cold PBS . (Do this in <5 seconds per well).

  • Quench: Immediately add 1 mL of -40°C 50% ACN .

  • Harvest: Scrape cells while keeping the plate on ice. Transfer suspension to a pre-chilled tube.

  • Lysis: Vortex vigorously for 1 min. Incubate on ice for 10 min.

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to a glass vial for LC-MS or dry down for GC-MS derivatization.

Phase 3: LC-MS/MS Analysis

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar glycolytic intermediates (G6P, FBP, PEP).

  • Mode: Negative Ion Mode (ESI-).

  • Target: Measure Mass Isotopomer Distributions (MIDs) for:

    • Glucose (Precursor)

    • G6P, F6P, F1,6BP (Upper Glycolysis)

    • Pyruvate, Lactate (End products)[4]

    • Ribose-5P (PPP marker)[5]

Data Analysis & Flux Modeling

Do not rely on simple M+X ratios. You must use metabolic modeling software to account for natural isotope abundance and network topology.

Recommended Software: INCA (Isotopomer Network Compartmental Analysis) or 13CFLUX2 .

Analysis Pipeline:

  • Correction: Correct raw MS data for natural abundance (13C is naturally 1.1%) using the software's correction algorithm.

  • Model Definition: Define the reaction network (Glycolysis, PPP, TCA entry) and atom transitions (carbon mapping).

  • Fitting: The software minimizes the variance between simulated MIDs and measured MIDs by adjusting flux values.

  • Validation: Check the Sum of Squared Residuals (SSR) . If SSR is high, the model structure is incorrect (e.g., missing dilution flux or alternative pathway).

Visualizations

Figure 1: 13C-MFA Experimental Workflow

MFA_Workflow Culture Cell Culture (Exponential Phase) Labeling Tracer Switch [1,2-13C]Glucose Culture->Labeling 24h prior Quench Quenching (-40°C 50% ACN) Labeling->Quench T=Steady State Extract Extraction & Centrifugation Quench->Extract Lysis MS LC-MS/MS (HILIC, Neg Mode) Extract->MS Supernatant Data MID Data (M+0, M+1, M+2...) MS->Data Peak Integration Model Flux Modeling (INCA/13CFLUX2) Data->Model Input MIDs Result Flux Map (mmol/cell/h) Model->Result SSR Minimization

Caption: Step-by-step workflow for 13C-MFA, emphasizing the critical transition from biological handling to computational modeling.

Figure 2: Atom Mapping of [1,2-13C]Glucose

AtomMapping Glc Glucose [1,2-13C] (●●○○○○) G6P G6P [1,2-13C] Glc->G6P FBP F1,6BP [1,2-13C] G6P->FBP Glycolysis Ru5P Ru5P [1-13C] (●○○○○) + CO2(●) G6P->Ru5P Ox-PPP (-CO2) DHAP DHAP [1,2,3-13C] (●●○) FBP->DHAP Aldolase GAP GAP [Unlabeled] (○○○) FBP->GAP DHAP->GAP TPI (Equilibration) Pyr_Glyco Pyruvate (Glycolysis) Mix of M+2 & M+0 DHAP->Pyr_Glyco GAP->Pyr_Glyco Pyr_PPP Pyruvate (PPP) Generates M+1 Ru5P->Pyr_PPP Recycling to Glycolysis

Caption: Fate of [1,2-13C]Glucose carbons. Glycolysis yields M+2 (and M+0) pyruvate, while Oxidative PPP yields M+1 pyruvate via CO2 loss.

Quantitative Data Summary

Table 1: Expected Labeling Patterns for Glycolysis vs. PPP

MetaboliteTracerPathwayDominant IsotopomerMass Shift
Pyruvate [1,2-13C]GlcGlycolysis M+2 (from DHAP)+2.0067 Da
Pyruvate [1,2-13C]GlcGlycolysis M+0 (from GAP)+0 Da
Pyruvate [1,2-13C]GlcOxidative PPP M+1+1.0033 Da
Lactate [1,2-13C]GlcGlycolysis M+2+2.0067 Da
Ribose-5P [1,2-13C]GlcOxidative PPP M+1+1.0033 Da

Troubleshooting & QC

  • Leakage: If MIDs are inconsistent or signal is low, the quenching step was likely too slow or the wash step caused leakage. Solution: Use -40°C solvents and minimize wash time to <5s.

  • Low Enrichment: If lactate is <50% labeled after 24h, the cells may be utilizing significant glutamine or unlabeled glycogen stores. Solution: Check glutamine levels or perform a glycogen wash-out phase.

  • Model Fit Failure: If the model cannot fit the data (high SSR), check for Scrambling Reactions (e.g., reversible transaldolase activity) or Dilution Fluxes (unlabeled carbon entering from unknown sources).

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[6][7][8][9] Link

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[10] Bioinformatics. Link

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Link

  • BenchChem Technical Support. Optimizing Quenching Methods for 13C Metabolic Flux Analysis. Link

Sources

Synthesis of 13C-19F labeled phenylalanine for protein TROSY NMR

Application Note: Synthesis of C- F Labeled Phenylalanine for Protein TROSY NMR

Executive Summary

The characterization of high-molecular-weight protein complexes (>100 kDa) by NMR is often limited by rapid signal decay (transverse relaxation,

1

aromatic TROSY


1

This protocol describes the synthesis of the optimal probe:


  • Direct

    
     Bond:  Essential for the TROSY effect.[1]
    
  • Perdeuterated Ring (

    
    ):  Eliminates 
    
    
    relaxation pathways (dipolar couplings) that would otherwise broaden the line, removing the need for high-power proton decoupling.[1]
  • Bio-incorporation: Compatible with auxotrophic E. coli expression systems.[1][2][3]

Scientific Background & Mechanism[1][2][4][5][6]

The Physics of TROSY

In aromatic systems, the

1

3
  • Constructive Interference: In one spin component, these two mechanisms add up, leading to broad lines.[1][2][3]

  • Destructive Interference (TROSY): In the other component, they cancel each other out, resulting in a significantly slower relaxation rate and sharper lines.[2][3]

Why Deuteration is Critical: While the



1


1

Strategic Synthesis Planning

The synthesis strategy relies on constructing the aromatic ring from small, labeled precursors to ensure cost-effectiveness and high isotopic purity.[2][3]

Key Precursors:

  • 
     Acetone:  Source of the 
    
    
    label.[1][4][5][6][7]
  • Nitromalonaldehyde (Na salt): Condensation partner.[1][2][3]

  • 
    :  Source of deuterium.[1][2][3][5][6]
    

Synthetic Pathway Overview:

  • Cyclization: Acetone + Nitromalonaldehyde

    
    
    
    
    4-Nitrophenol.[1][3]
  • Ortho-Deuteration: Exchange at positions 2,6 (ortho to OH).

  • Deoxyfluorination: Conversion of Phenol to Aryl Fluoride (

    
     bond formation).[1][3]
    
  • Reduction & Meta-Deuteration: Conversion to Aniline and exchange at positions 3,5 (ortho to

    
    ).
    
  • Iodination: Sandmeyer reaction to generate the coupling partner.[1][2][3][5]

  • Negishi Coupling: Attachment of the alanine side chain.[1][2][3]

Detailed Experimental Protocol

Phase 1: Synthesis of the Labeled Aromatic Core
Step 1:

4-Nitrophenol Synthesis
  • Reagents:

    
     Acetone (1.0 eq), Sodium Nitromalonaldehyde (1.2 eq), 20% NaOH (aq).
    
  • Procedure:

    • Dissolve sodium nitromalonaldehyde in water at 0°C.

    • Add

      
       acetone.
      
    • Slowly add NaOH solution dropwise to catalyze the condensation.[1][2][3]

    • Stir at 4°C for 4-6 days.

    • Acidify with HCl to precipitate the product.[1][2][3]

    • Extract with ethyl acetate, dry over

      
      , and concentrate.
      
  • Yield: ~60-70%.[1][2][3]

  • Checkpoint:

    
     NMR should show a resonance at ~164 ppm (C-OH).[1]
    
Step 2: First Deuteration (Ortho to OH)[1]
  • Reagents:

    
     4-Nitrophenol, 
    
    
    , DCl (cat).[1][2][3]
  • Procedure:

    • Suspend substrate in

      
       with catalytic DCl in a microwave vial.
      
    • Heat to 170°C (microwave) or reflux for 24h.

    • Cool and extract with organic solvent.[1][2][3][4]

  • Result:

    
     4-Nitrophenol.[1][2]
    
Step 3: Deoxyfluorination (The Critical Step)[1]
  • Reagents: PhenoFluorMix (N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride + CsF), Toluene.[2][3][5]

  • Procedure:

    • In a glovebox or dry environment, suspend the labeled nitrophenol and PhenoFluorMix in dry toluene.[1][2][3]

    • Heat to 110°C for 24 hours.

    • Cool, filter through Celite, and concentrate.

    • Purify via silica flash chromatography.[1][2][3]

  • Mechanism: The phenol attacks the imidazolium, activating the C-O bond.[2][3] Fluoride then displaces the leaving group via

    
    -like transition state.[1][2][3]
    
  • Result:

    
     1-Fluoro-4-nitrobenzene.[1]
    
Phase 2: Completion of the Ring Decoration
Step 4: Reduction and Second Deuteration
  • Reagents: Fe powder/

    
     (Reduction), then 
    
    
    /DCl (Exchange).[1][3]
  • Procedure:

    • Reduce the nitro group to the amine using standard Fe/

      
       or catalytic hydrogenation.[1][3] Yields Fluoroaniline.[1][2][3][5][8]
      
    • Suspend the fluoroaniline in

      
       with DCl.
      
    • Heat/Microwave at 160-180°C. The amino group directs exchange to its ortho positions (which are meta to the fluorine).[1][3]

  • Result:

    
     4-Fluoroaniline.[1][2][3]
    
  • Validation:

    
     NMR should show >95% loss of aromatic signals.
    
Step 5: Sandmeyer Iodination[1][3][5]
  • Reagents:

    
    , 
    
    
    , KI.[1][2][3]
  • Procedure:

    • Diazotize the aniline at 0°C with

      
      /acid.
      
    • Add aqueous KI solution slowly.[1][2][3]

    • Stir at RT until gas evolution ceases.

    • Extract and purify.[1][2][3]

  • Result:

    
     1-Fluoro-4-iodobenzene.[1][2]
    
Phase 3: Amino Acid Coupling[1]
Step 6: Negishi Cross-Coupling
  • Reagents:

    • Substrate: Labeled Fluoroiodobenzene.[1][2][3][8]

    • Coupling Partner: Zinc reagent generated from N-Boc-3-iodo-L-alanine methyl ester (Jackson's Reagent).[1][2][3]

    • Catalyst:

      
       / SPhos (2.5 mol%).[1][3]
      
  • Procedure:

    • Zinc Activation: Treat Zn dust with TMSCl/1,2-dibromoethane in DMF.[1][2][3]

    • Insert: Add N-Boc-3-iodo-L-alanine methyl ester to Zn; stir to form the organozinc species.

    • Coupling: Add the Pd catalyst, ligand, and the labeled fluoroiodobenzene.[2][3] Heat at 40-50°C overnight.

    • Quench with water, extract, and purify via column chromatography.[1][2][3]

Step 7: Global Deprotection[1][3]
  • Reagents: LiOH (Saponification), then HCl/Dioxane (Boc removal).[1][2][3]

  • Procedure:

    • Hydrolyze methyl ester with LiOH in THF/Water.[1][2][3]

    • Remove Boc group with 4M HCl in Dioxane.[1][2][3]

    • Precipitate or lyophilize the final amino acid salt.[1][2][3]

QC & Validation Data

Analytical MethodExpected ResultPurpose

NMR
Doublet at ~-120 ppm (

Hz)
Confirm

bond integrity.

NMR
Doublet at ~162 ppm (

Hz)
Confirm labeling position and coupling.

NMR
Absence of aromatic signalsConfirm high deuteration level (>95%).
HR-MS M+5 mass shift (1x

, 4x

)
Confirm isotopic composition.

Protein Incorporation Protocol

To utilize this probe in protein NMR:

  • Strain: Use E. coli BL21(DE3).[1][2][3][6]

  • Medium: M9 Minimal Medium.

  • Inhibition: At OD

    
    , add Glyphosate (1 g/L)  to inhibit the Shikimate pathway (endogenous aromatic synthesis).[1][2][3]
    
  • Supplementation: Immediately add:

    • L-Tyrosine (50 mg/L)[1]

    • L-Tryptophan (50 mg/L)[1]

    • 
       (50-100 mg/L) [1]
      
  • Induction: Induce with IPTG after 30-60 mins of suppression.

Workflow Visualization

SynthesisWorkflowAcetone[2-13C] AcetoneNitrophenol[1-13C] 4-NitrophenolAcetone->NitrophenolCyclizationNitromalNitromalonaldehydeNitromal->NitrophenolNitrophenol_d2[1-13C, 2,6-d2]4-NitrophenolNitrophenol->Nitrophenol_d2Ortho-D ExchD2O_1D2O / DCl (Heat)D2O_1->Nitrophenol_d2FluoroNitro[1-13C, 2,6-d2]1-Fluoro-4-nitrobenzeneNitrophenol_d2->FluoroNitroC-OH to C-FPhenoFluorPhenoFluorMix(Deoxyfluorination)PhenoFluor->FluoroNitroFluoroAniline[1-13C, d4]4-FluoroanilineFluoroNitro->FluoroAnilineRed + Meta-D ExchReductionReduction (Fe/NH4Cl)& D2O ExchangeReduction->FluoroAnilineFluoroIodo[1-13C, d4]1-Fluoro-4-iodobenzeneFluoroAniline->FluoroIodoIodinationSandmeyerSandmeyer (NaNO2/KI)Sandmeyer->FluoroIodoProtectedAAProtected Labeled PheFluoroIodo->ProtectedAAC-C Bond FormationJacksonJackson Reagent(Zinc-Alanine)Jackson->ProtectedAANegishiNegishi Coupling(Pd-catalyzed)Negishi->ProtectedAAFinalProduct[4-13C, d4]4-FluorophenylalanineProtectedAA->FinalProductDeprotection

Caption: Synthetic route for [4-13C, d4]-4-Fluorophenylalanine highlighting key isotopic enrichment steps.

References

  • Boeszoermenyi, A., et al. (2019).[1][2][3][6] Aromatic

    
    -
    
    
    TROSY: a background-free approach to probe biomolecular structure, function, and dynamics.[1][2][3] Nature Methods, 16, 333–340.[2][3] Link
  • Toscano, G., et al. (2024).[1][2][3][5] Decorating phenylalanine side-chains with triple labeled

    
    /
    
    
    /
    
    
    isotope patterns.[1][4][5][7] Journal of Biomolecular NMR, 78, 139–147.[2][3] Link
  • Fujimoto, T., & Ritter, T. (2015).[1][2][3][5][6] PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols.[1][2][3] Organic Letters, 17(3), 544–547.[1][2][3] Link

  • Jackson, R. F. W., et al. (2005).[1][2][3] Negishi Cross-Coupling of Amino Acid-Derived Organozinc Reagents. Organic Syntheses, 81, 77. Link

Measuring protein turnover rates with L-phenylalanine (3-13C) tracers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Measuring Protein Turnover Rates with L-Phenylalanine (3-13C) Tracers

Abstract

Protein turnover—the dynamic balance between protein synthesis and degradation—is a fundamental biomarker of cellular health, drug efficacy, and disease progression. While "ring-labeled" phenylalanine (e.g.,


) is a common tracer, L-Phenylalanine (3-

)
offers a cost-effective and metabolically specific alternative for targeted flux analysis. This guide provides a rigorous, field-proven protocol for measuring Fractional Synthesis Rate (FSR) using the L-Phe (3-

) tracer. It addresses the specific analytical challenges of M+1 isotopomer analysis and details a self-validating workflow from infusion to mass spectrometry (GC-MS) quantification.

Introduction & Tracer Strategy

Why Measure Protein Turnover?

Static measurements of protein abundance (Western blot, ELISA) fail to capture the kinetics of proteostasis. A protein level might remain constant because synthesis and degradation are both high (rapid turnover) or both low (stagnation). Quantifying the Fractional Synthesis Rate (FSR) is critical for:

  • Drug Development: Assessing anabolic agents (e.g., for sarcopenia) or proteasome inhibitors (e.g., for oncology).

  • Metabolic Disease: Understanding insulin resistance where anabolic responses are blunted.

The L-Phenylalanine (3- ) Advantage & Challenge

Phenylalanine is the "gold standard" amino acid for turnover studies because it is an essential amino acid (not synthesized de novo) and is not oxidized in muscle tissue (it must return to the liver or kidney).

  • Tracer Specificity: L-Phenylalanine (3-

    
    ) carries a single 
    
    
    
    atom at the
    
    
    -carbon (benzylic position).
  • The M+1 Challenge: Unlike ring-

    
     (which shifts mass by +6 Da), 3-
    
    
    
    shifts mass by only +1 Da. This places the tracer signal directly on the first natural isotope peak of the unlabeled molecule.
    • Implication: The protocol requires high-precision background subtraction and stable instrument baselines. The enrichment levels must be sufficient to overcome natural isotopic variance.

Experimental Design: The Primed Continuous Infusion

To achieve steady-state conditions—the most reliable method for FSR calculation—we utilize the Primed Continuous Infusion model.

The Kinetic Model

The core premise is the Precursor-Product Relationship . The tracer (precursor) is infused into the blood, equilibrates with the intracellular pool, and is incorporated into the protein (product).

Key Assumption: The enrichment of the aminoacyl-tRNA pool (the true precursor) is approximated by the intracellular free amino acid pool or, less accurately, the plasma pool.

Visualizing the Workflow

The following diagram illustrates the experimental logic and compartment flow.

ProteinTurnover cluster_measure Measurement Points Tracer L-Phe (3-13C) Tracer Source Plasma Plasma Pool (Free AA) Tracer->Plasma Infusion (IV) Intracellular Intracellular Pool (Free AA) Plasma->Intracellular Transport Oxidation Oxidation (Liver) Plasma->Oxidation Irreversible Loss Intracellular->Plasma Efflux tRNA Aminoacyl-tRNA (True Precursor) Intracellular->tRNA Charging Protein Muscle/Tissue Protein (Product) tRNA->Protein Synthesis (ks) Protein->Intracellular Breakdown (kd)

Caption: Kinetic flow of L-Phe (3-13C) from infusion to protein incorporation. Blue nodes represent precursor pools; Green represents the product pool.

Detailed Protocol

Materials & Reagents
  • Tracer: L-Phenylalanine (3-

    
    ), 99% enrichment, sterile and pyrogen-free (e.g., Cambridge Isotope Labs).
    
  • Infusion Vehicle: Sterile 0.9% Saline.

  • Derivatization Reagent: MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMSCl.[1]

  • Internal Standard (Optional but recommended): L-Phenylalanine (D5) or (1-

    
    ) if absolute quantification is needed, though FSR relies on ratio enrichment.
    
Infusion Protocol (Human/Large Animal Model)

Target Enrichment: 4–6 mole percent excess (MPE) in plasma to ensure detectable M+1 signal in protein.

  • Preparation: Dissolve L-Phe (3-

    
    ) in saline (e.g., 10 mg/mL). Pass through a 0.22 µm filter.
    
  • Catheterization: Insert catheters into:

    • Antecubital vein (for infusion).

    • Contralateral hand vein (heated) or femoral artery (for arterialized blood sampling).

  • Baseline Sample (t=0): Collect blood and a tissue biopsy (if possible) before tracer administration. Critical: This establishes the natural abundance M+1 baseline.

  • Priming Dose: Administer a bolus of 2.0 µmol/kg (approx. 0.33 mg/kg) L-Phe (3-

    
    ) over 1-2 minutes.
    
    • Why? To instantly raise the plasma enrichment to the target steady state.

  • Continuous Infusion: Immediately start infusion at 0.05 µmol/kg/min.

  • Steady State Maintenance: Continue infusion for 3–6 hours.

  • Sampling:

    • Blood:[2][3][4] Every 30 mins to verify steady state (plateau).

    • Biopsy 1: At steady state equilibrium (e.g., t=120 min).

    • Biopsy 2: At end of experiment (e.g., t=240 or 360 min).

Sample Processing (The "Self-Validating" Workflow)

To calculate FSR, we must measure enrichment in two fractions: the Free Pool (Precursor) and the Bound Protein (Product).

StepActionPurpose
1. Homogenization Homogenize 10–20 mg tissue in ice-cold 2% Perchloric Acid (PCA).Precipitate proteins; separate free AA from bound protein.
2. Separation Centrifuge at 3,000 x g for 20 min at 4°C.Supernatant: Contains Free Intracellular AA.Pellet: Contains Bound Protein.
3. Free AA Cleanup Pass supernatant through a Cation Exchange Column (Dowex 50W-X8). Elute with 4M NH₄OH. Dry under N₂.Remove salts/lipids that interfere with derivatization.
4. Protein Hydrolysis Wash pellet 3x with 2% PCA, then 2x with Ethanol. Hydrolyze in 6M HCl at 110°C for 24h.Break peptide bonds to release constituent amino acids.
5. Derivatization Add 50 µL Acetonitrile + 50 µL MTBSTFA. Incubate at 100°C for 60 min.Create volatile TBDMS derivatives for GC-MS.

Analytical Method: GC-MS

Instrument: Agilent 5977 or equivalent Single Quadrupole GC-MS (or Triple Quad in SIM mode). Column: DB-5ms or equivalent (30m x 0.25mm).

Mass Spectrometry Settings
  • Ionization: Electron Impact (EI).

  • Mode: Selected Ion Monitoring (SIM).

  • Target Ions (Phe-TBDMS derivative):

    • The TBDMS derivative of Phenylalanine has a dominant fragment at [M-57]⁺ (loss of tert-butyl group).

    • m/z 336: Unlabeled Phenylalanine (M+0).

    • m/z 337: L-Phe (3-

      
      ) (M+1) AND Natural Isotope contribution.
      
    • m/z 338: (M+2) check for overlap/validation.

Note: Since we are using an M+1 tracer, the signal at m/z 337 is a composite of the tracer and the natural


 abundance of the molecule. This is why the t=0 baseline sample is non-negotiable.

Data Analysis & Calculations

Calculating Enrichment (Tracer-to-Tracee Ratio, TTR)

First, calculate the ratio (


) of the M+1 peak to the M+0 peak:


Next, calculate the Tracer-to-Tracee Ratio (TTR) by subtracting the baseline natural abundance (


):


  • 
    : Derived from the t=0 blood/biopsy sample.
    
  • 
    : Derived from the post-infusion samples.
    
Fractional Synthesis Rate (FSR) Formula

The FSR represents the percentage of the protein pool that is renewed per hour.



Where:

  • 
    : Enrichment (TTR) of protein-bound phenylalanine at time 2.
    
  • 
    : Enrichment (TTR) of protein-bound phenylalanine at time 1.
    
  • 
    : Average enrichment (TTR) of the intracellular free pool during the interval.
    
  • 
    : Time interval in hours.
    
Logic Check Diagram

Use this diagram to validate your calculation flow.

CalculationLogic cluster_pools Pool Separation RawData GC-MS Raw Areas (m/z 336, 337) RatioCalc Calculate Ratio r (Area 337 / Area 336) RawData->RatioCalc BaselineSub Subtract Baseline (t=0) TTR = r(sample) - r(baseline) RatioCalc->BaselineSub FreePool Intracellular Free Pool (Precursor TTR) BaselineSub->FreePool BoundPool Protein Bound Pool (Product TTR) BaselineSub->BoundPool FSR_Calc Apply FSR Equation (Slope of Product / Precursor) FreePool->FSR_Calc Denominator BoundPool->FSR_Calc Numerator (Delta) Result Protein Turnover Rate (%/hour) FSR_Calc->Result

Caption: Data processing logic from raw MS signal to final FSR value.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low M+1 Enrichment Infusion rate too low or high endogenous Phe production.Increase priming dose; ensure subject is strictly fasted (insulin suppresses proteolysis).
Unstable Baseline Instrument drift or dirty ion source.Clean ion source; run "standard bracket" injections every 10 samples.
Precursor Discrepancy Plasma vs. Intracellular mismatch.Always prioritize Intracellular Free Phe (from tissue supernatant) as the precursor value (

). Using plasma overestimates FSR.
Non-Linear Incorporation Loss of steady state.Check blood glucose and plasma Phe enrichment over time. If they drift, the model is invalid.

References

  • Wilkinson, D. J., et al. (2013).[5] "Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism."[5] The Journal of Physiology. Available at: [Link]

  • Smith, K., et al. (2011). "Measurement of muscle protein fractional synthesis rate depends on the choice of amino acid tracer." American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
  • Burd, N. A., et al. (2012). "Validation of the single biopsy approach for calculating muscle protein synthesis rates."[4] Journal of Applied Physiology. Available at: [Link]

Sources

Advanced Application Note: Sample Preparation for GC-MS Analysis of 13C-Labeled Amino Acids in Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Metabolic Flux Analysis (MFA) utilizing 13C-labeled tracers is the gold standard for quantifying intracellular reaction rates (fluxes). Unlike transcriptomics or proteomics, which measure the potential for metabolism, MFA measures the actual activity. The fidelity of this analysis hinges entirely on the accurate determination of Mass Isotopomer Distributions (MIDs) of amino acids.

Why Amino Acids? Amino acids serve as stable proxies for central carbon metabolism precursors. For instance, alanine reflects the isotopic labeling of pyruvate, while aspartate mirrors oxaloacetate.

Why GC-MS? While LC-MS is gaining ground, GC-MS remains the workhorse for 13C-MFA due to its high chromatographic resolution and the structural information provided by Electron Ionization (EI). EI fragmentation allows us to query specific parts of the carbon backbone (e.g., C1-C3 vs. C2-C4), increasing the number of constraints for flux modeling.

The Critical Challenge: Amino acids are non-volatile and zwitterionic. They must be derivatized to be amenable to gas chromatography.[1][2][3] The choice of derivatization reagent is not merely about volatility; it dictates the fragmentation pattern. This protocol focuses on TBDMS (tert-butyldimethylsilyl) derivatization, which is superior to TMS (trimethylsilyl) for MFA because it yields a dominant, stable


 fragment (loss of a tert-butyl group), preserving the complete carbon backbone of the amino acid for isotopomer analysis.

Experimental Design & Reagents

Reagents and Standards
  • Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMCS).[4] Note: The 1% TBDMCS acts as a catalyst.

  • Solvents: Anhydrous Pyridine or Acetonitrile (ACN). Critical: Moisture is the enemy of silylation.

  • Internal Standard: Norleucine (0.5 mM). Chosen because it is non-proteinogenic and elutes in a clean window.

  • Quenching Solution: 60% Methanol (v/v) buffered with 10 mM Ammonium Bicarbonate, pre-chilled to -40°C.

The Tracer Strategy

The choice of labeled substrate (e.g., [1,2-13C]Glucose vs. [U-13C]Glucose) dictates the resulting MIDs. Ensure your extraction volume is sufficient to capture the biomass required (typically


 cells or 0.5–1.0 mg dry weight).

Protocol Phase I: Quenching & Extraction[5]

Objective: Instantly arrest metabolic activity to preserve the intracellular isotopomer distribution and separate small molecules from the cell matrix.

Workflow Diagram: Extraction Logic

ExtractionWorkflow Start Cell Culture (Steady State) Quench Quenching (-40°C 60% MeOH) Start->Quench Rapid (<5s) Harvest Harvest/Centrifugation (5000 x g, -10°C) Quench->Harvest Extract Biphasic Extraction (MeOH:CHCl3:H2O) Harvest->Extract Add CHCl3 PhaseSep Phase Separation Extract->PhaseSep Centrifuge Polar Polar Phase (Upper) Amino Acids/Organic Acids PhaseSep->Polar NonPolar Non-Polar Phase (Lower) Lipids/Fatty Acids PhaseSep->NonPolar Protein Interphase Proteins PhaseSep->Protein Dry Evaporation (SpeedVac / N2 Stream) Polar->Dry Prepare for Derivatization

Caption: Workflow for metabolic quenching and biphasic extraction (Modified Bligh-Dyer).

Step-by-Step Methodology
  • Quenching:

    • Rapidly sample cell culture directly into pre-chilled (-40°C) 60% Methanol. Ratio: 1 part sample to 4 parts quench solution.

    • Mechanism:[4] The cold temperature stops enzymatic turnover immediately; methanol permeabilizes the membrane.

  • Cell Separation:

    • Centrifuge at 5,000

      
       g for 5 min at -10°C. Discard supernatant (media components) unless analyzing extracellular metabolites (footprinting).
      
  • Extraction (Modified Bligh-Dyer):

    • Resuspend pellet in 500 µL cold Methanol/Water (1:1).

    • Add 250 µL cold Chloroform.

    • Add 10 µL Internal Standard (Norleucine).

    • Vortex vigorously for 30 seconds. Incubate at -20°C for 20 mins.

    • Centrifuge at 10,000

      
       g for 10 min at 4°C.
      
  • Phase Collection:

    • Transfer the upper aqueous phase (containing amino acids) to a fresh glass GC vial insert or microcentrifuge tube.

    • Note: Avoid the white interphase (protein) and lower phase (chloroform/lipids).

  • Drying:

    • Evaporate the aqueous phase to complete dryness using a centrifugal evaporator (SpeedVac) or gentle Nitrogen stream at 30°C.

    • Critical: The sample must be anhydrous before step 4. Any residual water will hydrolyze the derivatization reagent.

Protocol Phase II: TBDMS Derivatization

Objective: Replace active protons on amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups with tert-butyldimethylsilyl moieties.

Reaction Mechanism


Step-by-Step Methodology
  • Reconstitution:

    • To the dried residue, add 30 µL Anhydrous Pyridine (or Acetonitrile).

    • Add 30 µL MTBSTFA + 1% TBDMCS .

  • Incubation:

    • Cap the vial tightly immediately.

    • Incubate at 60°C for 60 minutes on a heating block or shaker.

    • Optimization: Some protocols suggest 100°C for 1 hour for difficult amino acids, but 60°C is generally sufficient for central carbon metabolites and reduces degradation of unstable compounds like Glutamine.

  • Centrifugation:

    • Spin down at max speed for 1 min to condense any condensation.

    • Transfer to a GC vial with a glass insert.

Protocol Phase III: GC-MS Acquisition

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system). Column: Agilent DB-5MS or HP-5MS UI (30m


 0.25mm 

0.25µm).
GC Parameters[6][7][8]
ParameterSettingRationale
Inlet Temp 270°CEnsures rapid volatilization of high-boiling derivatives.
Injection Mode Split (1:10 to 1:[1]50)Prevents column overload; TBDMS derivatives are bulky.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program Initial: 100°C (hold 2 min)Focuses analytes at head of column.
Ramp 1: 10°C/min to 200°CSeparates lighter amino acids (Ala, Gly, Val).
Ramp 2: 5°C/min to 270°CResolves heavier/aromatic AAs (Phe, Tyr).
Ramp 3: 20°C/min to 300°C (hold 3 min)Bakes out column.
Transfer Line 280°CPrevents condensation before MS source.
MS Parameters & SIM Selection

For flux analysis, Scan mode (m/z 50–600) is useful for identification, but Selected Ion Monitoring (SIM) provides the sensitivity and precision required for isotopomer quantification.

Target Ions (TBDMS Derivatives): The primary fragment is


.[4] This corresponds to the loss of a tert-butyl group 

, leaving the entire amino acid carbon backbone intact plus the dimethylsilyl groups.
Amino AcidDerivative TypePrimary Fragment ([M-57]+)Backbone Carbons Retained
Alanine 2-TBDMSm/z 260C1–C3 (All)
Glycine 2-TBDMSm/z 246C1–C2 (All)
Valine 2-TBDMSm/z 288C1–C5 (All)
Aspartate 3-TBDMSm/z 418C1–C4 (All)
Glutamate 3-TBDMSm/z 432C1–C5 (All)
Serine 3-TBDMSm/z 390C1–C3 (All)

Note: For detailed flux modeling, you must monitor the M+0, M+1, M+2... isotopomers for each fragment. E.g., for Alanine, monitor m/z 260, 261, 262, 263.

Data Analysis & Quality Control

Natural Abundance Correction

Raw MS data contains contributions from naturally occurring isotopes (13C, 29Si, 30Si, 15N, 18O) in the derivatization reagent and the amino acid itself. These must be mathematically removed to determine the tracer-derived labeling.

Use a correction matrix (e.g., using software like iMS2Flux , Metran , or IsoCor ).



Where 

is the correction matrix based on the atomic composition of the derivatized fragment.
QC Criteria
  • Retention Time Stability: Drift < 0.1 min across the batch.

  • Internal Standard Area: RSD < 10% for Norleucine.

  • Linearity:

    
     for standard curves (if quantifying concentration).
    
  • Symmetry: Tailing factor between 0.9 and 1.2 (TBDMS derivatives are prone to tailing if the inlet is dirty).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Peaks / Low Signal Water in sampleEnsure sample is 100% dry before adding MTBSTFA. Check solvents.[5][6][7][8]
Tailing Peaks Active sites in liner/columnReplace inlet liner (deactivated wool); trim column 10-20 cm.
Extra Peaks (M+73) Incomplete derivatizationIncrease reaction time or temp. Check reagent age (hydrolysis).
High Background Column bleed / Septum bleedBake out column; replace septum; ensure transfer line temp is correct.
Inconsistent MIDs Detector saturationDilute sample or reduce split ratio. Check if detector is in linear range.

References

  • Antoniewicz, M. R. (2013). 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. Current Opinion in Biotechnology. Link

  • Wittmann, C. (2007).[9] Fluxome Analysis Using GC-MS. Microbial Cell Factories. Link

  • Young, J. D., et al. (2011). Elementary Metabolite Units (EMU): A Novel Framework for Modeling Isotopic Distributions. Metabolic Engineering. Link

  • Chokkathukalam, A., et al. (2014). Stable Isotope Labeling Studies in Systems Biology. Metabolites.[1][4][5][10][6][7][8][9][11] Link

  • Kanani, H., & Klapa, M. I. (2007). Data Correction Strategy for Metabolomics Analysis using Gas Chromatography-Mass Spectrometry. Metabolic Engineering. Link

Sources

Application Note: Precision Quantitation of L-Phenylalanine using Single-Isotopologue L-Phenylalanine (3-13C) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for using L-Phenylalanine (3-13C) as an Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While uniformly labeled isotopes (e.g., U-13C9, +9 Da) are often preferred to avoid isotopic overlap, L-Phenylalanine (3-13C) (+1 Da shift) offers a specific cost-advantage and utility in metabolic flux tracing.

Critical Technical Alert: The use of a +1 Da internal standard requires rigorous correction for the natural isotopic contribution (Type II Isotopic Overlap) . Approximately 9-10% of the unlabeled L-Phenylalanine (M+0) exists as the M+1 isotope (due to natural


C abundance), which is isobaric with the L-Phenylalanine (3-13C) IS. This protocol includes the mandatory mathematical deconvolution step to ensure data integrity.

Technical Principles & Mechanism

Chemical Logic
  • Analyte: L-Phenylalanine (

    
    ). Monoisotopic Mass: 165.08 Da. Protonated 
    
    
    
    .
  • Internal Standard: L-Phenylalanine (3-13C). The carbon at position 3 (the benzylic carbon) is

    
    C.[1]
    
    • Mass Shift: +1.003 Da.

    • Protonated

      
      .
      
  • Retention Time: Unlike Deuterium-labeled standards (which often show a slight RT shift leading to differential matrix effects),

    
    C analogs co-elute perfectly with the analyte, ensuring identical ionization conditions.[2]
    
The "Crosstalk" Challenge

In a standard LC-MS/MS method, the M+1 isotope of the native analyte contributes to the IS transition channel.

  • Native Phe Transitions:

    
     (Primary)
    
  • IS (3-13C) Transitions:

    
    
    
  • Interference: The natural abundance of

    
    C is ~1.1%. Phenylalanine has 9 carbons.[3]
    
    • Probability of M+1

      
      .
      
    • Result: For every 1000 counts of Analyte, ~100 counts will appear in the IS channel, artificially inflating the IS response and skewing the Area Ratio.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: L-Phenylalanine (Sigma/Merck).

  • Internal Standard: L-Phenylalanine (3-13C) (e.g., Cambridge Isotope Labs, CLM-1053).[4]

  • Matrix: Human Plasma (K2EDTA) or Surrogate Matrix (PBS/BSA) for calibration.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

Solution Preparation
  • IS Stock Solution (1 mg/mL): Dissolve 1 mg L-Phe (3-13C) in 1 mL 50:50 MeOH:Water. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute Stock to 500 ng/mL in ACN. This will act as the precipitation agent.

    • Expert Insight: Adding IS directly to the precipitation solvent ensures immediate equilibration with the sample upon protein crash.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Crash: Add 200 µL of IS-WS (ACN containing 500 ng/mL L-Phe 3-13C).

  • Vortex: Mix vigorously for 30 seconds (Critical for releasing protein-bound Phe).

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 50 µL of supernatant to an autosampler vial and dilute with 100 µL 0.1% Formic Acid in Water.

    • Reasoning: Diluting the high-organic supernatant prevents "solvent effect" (peak broadening) on early-eluting polar compounds like amino acids.

LC-MS/MS Conditions
  • System: Agilent 6400 Series / Sciex Triple Quad / Waters Xevo.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5), 2.1 x 100 mm, 1.7 µm.

    • Note: Standard C18 may have poor retention for Phe; Polar-embedded or HILIC is preferred for sharper peaks.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5][6][7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5][6][7]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %B Event
0.0 2 Loading
0.5 2 Hold
3.0 40 Elution
3.1 95 Wash
4.0 95 Wash
4.1 2 Re-equilibration

| 6.0 | 2 | End |

Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive (


)
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
L-Phe (Native) 166.1120.15018Quantifier
L-Phe (Native) 166.1103.15025Qualifier
L-Phe (3-13C) 167.1 121.1 5018Internal Standard

Note: The product ion 120.1 corresponds to the immonium ion (


) or loss of HCOOH. The 3-13C label is retained in this fragment.

Data Analysis & Isotopic Correction

This is the most critical step. You cannot simply use the raw Area Ratio (


).
Determine the Correction Factor ( )
  • Inject a high concentration Unlabeled L-Phe standard (without IS).

  • Monitor both channels: 166.1

    
    120.1 and 167.1
    
    
    
    121.1.
  • Calculate

    
    .
    
    • Expected value:

      
       (9-11%).
      
Apply Correction

For every study sample:





Failure to apply this correction will result in a non-linear calibration curve (quadratic fit) and underestimation of high concentrations.

Workflow Visualization

Phe_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Acquisition cluster_2 Data Processing (Crucial) Sample Plasma Sample (50 µL) IS_Add Add IS Working Sol. (L-Phe 3-13C in ACN) Sample->IS_Add Precip Protein Precipitation (Vortex & Centrifuge) IS_Add->Precip Dilution Dilute Supernatant (1:2 with 0.1% FA) Precip->Dilution Injection Injection (2-5 µL) Dilution->Injection Separation LC Separation (C18 Polar Embedded) Injection->Separation Detection MS Detection (MRM) Ch1: 166->120 (Analyte) Ch2: 167->121 (IS + Interference) Separation->Detection RawData Raw Peak Areas Detection->RawData Correction Subtract Interference: IS_corr = IS_obs - (k * Analyte) RawData->Correction Calc_K Determine Factor 'k' (From Neat Analyte) Calc_K->Correction Apply k FinalResult Calculate Ratio & Quantify Correction->FinalResult

Caption: Workflow for L-Phenylalanine (3-13C) analysis highlighting the critical isotopic correction step.

Validation Parameters (FDA/EMA Guidelines)

ParameterAcceptance CriteriaNotes
Linearity ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Use 1/x² weighting.[8] If curve bows, check correction factor

.
Accuracy 85-115%80-120% at LLOQ.
Precision (CV) < 15%< 20% at LLOQ.
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.
Recovery ConsistentAbsolute recovery is less critical if IS tracks perfectly.

References

  • BenchChem. d1 vs. 13C-L-Phenylalanine as Internal Standards in Mass Spectrometry.

  • Cambridge Isotope Laboratories. L-Phenylalanine (3-13C, 99%) Product Page.

  • Wang, S., et al. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Analytical Chemistry (2013).[6][9]

  • US FDA. Bioanalytical Method Validation Guidance for Industry (2018).

  • Lim, H.H., et al. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom (2006).

Sources

Application Note: In Vivo Tracking of Neurotransmitter Metabolism with 13C-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo tracking of neurotransmitter metabolism with 13C-Phe Content Type: Application Note & Protocol Guide Audience: Senior Researchers, PK/PD Scientists, Neurobiologists.

Abstract & Strategic Overview

Tracking the metabolic flux from Phenylalanine (Phe) to catecholaminergic neurotransmitters (Dopamine, Norepinephrine, Epinephrine) in the living brain presents a unique challenge: the pathway spans from millimolar-concentration precursor pools to nanomolar-concentration signaling molecules. While 18F-DOPA PET imaging is the clinical standard for visualizing dopamine storage, it lacks chemical specificity regarding metabolic intermediates.

This guide details a high-fidelity protocol using Stable Isotope Resolved Metabolomics (SIRM) . We utilize L-[ring-13C6]-Phenylalanine to bypass the decarboxylation carbon-loss problem inherent to [1-13C] tracers, enabling the direct detection of labeled neurotransmitters via LC-MS/MS in microdialysates, coupled with MRS for bulk transport kinetics.

Key Applications
  • Parkinson’s Disease Modeling: Quantifying residual dopamine synthesis capacity.

  • PKU Research: Investigating Phe transport saturation at the Blood-Brain Barrier (BBB).

  • Psychopharmacology: Measuring the impact of tyrosine hydroxylase (TH) inhibitors or enhancers in real-time.

Theoretical Framework & Tracer Selection

The Carbon Fate Problem

Selecting the correct isotopologue is the single most critical decision in this experiment.

  • L-[1-13C]-Phenylalanine: The label is located on the carboxyl group.

    • Pathway: Phe

      
       Tyr 
      
      
      
      L-DOPA
      
      
      Dopamine +
      
      
      .[1]
    • Outcome: The label is lost as gas during the conversion of DOPA to Dopamine by Aromatic L-amino acid Decarboxylase (AADC). This tracer is useful only for measuring metabolic flux rates via breath tests (13CO2 recovery), not for tracking the neurotransmitter itself.

  • L-[ring-13C6]-Phenylalanine: The label is located on the aromatic ring.

    • Pathway: The aromatic ring remains intact throughout catecholamine synthesis.

    • Outcome: Dopamine, Norepinephrine, and Epinephrine retain the +6 Da mass shift, allowing direct detection via Mass Spectrometry.

Metabolic Pathway Visualization

The following diagram illustrates the transport of Phe across the BBB via the LAT1 transporter and its subsequent conversion, highlighting where specific tracers fail or succeed.

Phe_Metabolism cluster_blood Plasma cluster_brain Brain (Neuron) Phe_Plasma 13C-Phe (Plasma) Phe_Brain 13C-Phe (Intracellular) Phe_Plasma->Phe_Brain LAT1 Transporter (Competition with LNAAs) Tyr 13C-Tyrosine Phe_Brain->Tyr Phenylalanine Hydroxylase (PAH) (Minor in Brain) DOPA 13C-L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) *Rate Limiting Step* DA 13C-Dopamine (Neurotransmitter) DOPA->DA AADC (Decarboxylase) CO2 13CO2 (Lost if [1-13C] used) DOPA->CO2 Carboxyl Cleavage

Caption: Metabolic fate of the 13C-Phe tracer.[1] Note that the carboxyl carbon (C1) is cleaved during dopamine synthesis, necessitating Ring-labeled tracers for neurotransmitter tracking.

Experimental Protocol: In Vivo Infusion & Microdialysis

Objective: Establish a steady-state infusion of 13C-Phe and collect extracellular fluid (ECF) for quantitation of labeled catecholamines.

Materials
  • Subject: Sprague-Dawley Rats (250–300g) or C57BL/6 Mice.

  • Tracer: L-[ring-13C6]-Phenylalanine (99% enrichment, Cambridge Isotope Labs or Sigma).

  • Infusate: Dissolve 13C-Phe in sterile saline (0.9%). Concentration: 20 mg/mL.

  • Equipment:

    • Stereotaxic frame.

    • Microdialysis probe (CMA 12, 2mm membrane length, 20kDa cutoff).

    • Syringe pump (PicoPlus).

Surgical & Infusion Workflow
  • Cannulation: Under isoflurane anesthesia, cannulate the femoral vein for tracer infusion.[2]

  • Probe Implantation: Stereotaxically implant the microdialysis probe into the Striatum (Coordinates relative to Bregma: AP +0.5mm, ML +3.0mm, DV -5.0mm).

  • Recovery: Allow 24 hours for BBB recovery (if performing awake dialysis) or proceed under anesthesia (acute).

  • Primed Continuous Infusion (PCI):

    • Goal: Rapidly achieve isotopic steady state (Isotopic Plateau).

    • Bolus: 20 mg/kg IV over 2 minutes.

    • Maintenance: 10 mg/kg/hr constant infusion.

  • Sampling:

    • Perfusion fluid: aCSF (Artificial Cerebrospinal Fluid) containing antioxidant (0.1 mM ascorbic acid) to prevent dopamine oxidation.

    • Flow rate: 1.5 µL/min.

    • Collection interval: Every 20 minutes into pre-chilled vials containing 5 µL of 0.1M perchloric acid (preservative).

Analytical Protocol: LC-MS/MS Quantitation

Objective: Detect the M+6 isotopologues of Dopamine and Norepinephrine against the background of endogenous (unlabeled) neurotransmitters.

Sample Preparation

Do not use extensive extraction for microdialysates as volumes are small (30 µL).

  • Internal Standard: Spike samples with deuterated Dopamine (d4-DA) to correct for ionization suppression.

  • Centrifugation: 10,000 x g for 5 mins at 4°C to remove any particulates.

  • Injection: Direct injection (5–10 µL) onto the LC column.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Thermo Altis).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar catecholamines. Recommended: Waters XBridge Amide, 2.1 x 100mm, 2.5µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 8 minutes.

Mass Transitions (MRM)

Set up the Multiple Reaction Monitoring (MRM) table to detect both endogenous (M+0) and tracer-derived (M+6) species.

AnalytePrecursor Ion (Q1)Product Ion (Q3)ID
Dopamine (Endogenous) 154.1137.1Loss of NH3
13C6-Dopamine (Tracer) 160.1 143.1 Target Signal
Norepinephrine (Endogenous) 170.1152.1Loss of H2O
13C6-Norepinephrine 176.1 158.1 Target Signal
Phenylalanine (Endogenous) 166.1120.1-
13C6-Phenylalanine 172.1126.1Precursor Check

Data Analysis & Kinetic Modeling

Calculation of Fractional Enrichment (FE)

To determine the turnover rate, calculate the Fractional Enrichment for Dopamine at each time point:



Kinetic Flux Modeling

The synthesis rate (


) of dopamine can be estimated by fitting the rise-to-plateau curve of 13C-DA enrichment, assuming a single-compartment model where the precursor (Brain 13C-Tyr) enrichment is the driving function.

Note: Brain Tyrosine enrichment is often lower than Plasma Phenylalanine enrichment due to dilution from endogenous protein breakdown. You must measure Brain 13C-Tyr (via tissue extraction at the endpoint) to correct the precursor pool value.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No 13C-DA signal Tracer was [1-13C]Phe (Carboxyl).FATAL ERROR. Switch to [ring-13C]Phe.
Low Sensitivity Oxidation of Dopamine in vial.Ensure collection vials contain antioxidant (Ascorbic acid/HCl) and are kept at -80°C.
Peak Tailing HILIC column pH mismatch.Ensure Mobile Phase A is buffered (Ammonium Formate) and pH is acidic (~3.0).
Competing Transport High dietary protein in animal.Fast animals for 6–12 hours prior to infusion to lower competing LNAAs (Leu, Ile, Val).

Workflow Summary Diagram

Workflow Step1 1. Animal Prep Fast 12h Cannulation Step2 2. Tracer Infusion L-[ring-13C6]Phe Prime + Constant Rate Step1->Step2 Step3 3. Microdialysis Striatum Probe Sample every 20m Step2->Step3 Step4 4. LC-MS/MS HILIC Column MRM: 160.1 -> 143.1 Step3->Step4 Step5 5. Data Analysis Calculate FE% Fit Kinetic Curve Step4->Step5

Caption: Step-by-step workflow for in vivo 13C-Phe neurotransmitter tracking.

References

  • Gruetter, R., et al. (2003). In vivo 13C MRS of amino acid and neurotransmitter metabolism in the rat brain. NMR in Biomedicine.[2][3][4][5] Link

  • Krasinska, K. M., et al. (2017).[6] Quantitative LC-MS/MS analysis of dopamine in single ant brains. Stanford University Mass Spectrometry.[6] Link

  • Hui, S., et al. (2017). Quantitative Fluxomics of Circulating Metabolites. Cell Metabolism. Link

  • Verhoeven, A., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics.[7] Scientific Reports.[8] Link

  • Shimadzu Application Note. (2020). Fast determination of plasma catecholamines by LC-MS/MS.Link

Sources

Troubleshooting & Optimization

Precision Labeling Support Hub: Minimizing Metabolic Scrambling in E. coli

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide researchers with actionable, mechanistic strategies for preserving isotopic fidelity in recombinant protein expression.

Module 1: Diagnostic & Triage

"Why does my HSQC spectrum look 'noisy' or diluted?"

Before altering your protocol, you must distinguish between Isotope Dilution and Metabolic Scrambling .

  • Dilution: The abundance of the label decreases because the bacteria synthesize the amino acid de novo using unlabeled carbon sources (e.g., atmospheric CO₂ or excreted byproducts re-uptaken).

    • Symptom:[1][2][3][4] Weak signal intensity, but correct chemical shifts.

  • Scrambling: The 13C label moves from your target amino acid precursor into chemically distinct amino acids or unexpected atom positions via metabolic cross-talk.[1][5][6][7]

    • Symptom:[2][3][4] "Ghost" peaks in HSQC spectra, complex multiplet patterns in 3D experiments, or incorrect topology in NOESY spectra.

The Scrambling Highway: Transamination & The TCA Cycle

The most common scrambling occurs when labeling hydrophobic residues (Val, Leu, Ile) or aromatic residues. The bacteria's survival mechanisms (transaminases) actively work against your labeling strategy.

MetabolicScrambling Glucose 13C-Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ala Alanine (Scrambled) Pyruvate->Ala Transamination (High Leakage) Val Valine Pyruvate->Val Biosynthesis TCA TCA Cycle (The Scrambling Hub) AcetylCoA->TCA Asp Aspartate TCA->Asp OAA Glu Glutamate TCA->Glu α-KG Val->Ala Catabolism Leu Leucine Val->Leu Glu->Ala N-transfer

Figure 1: The Metabolic Leak. Key scrambling points shown in red. Note how Pyruvate acts as a bidirectional valve, allowing label to leak into Alanine, while TCA cycle intermediates disperse label into Aspartate and Glutamate pools.

Module 2: Strain & Media Selection

"Can I fix this by changing my E. coli strain?"

Yes. The most effective way to stop scrambling is to break the enzymatic pathways responsible for it.

Strain Selection Matrix
Strain TypeRecommended StrainMechanism of ActionBest Use Case
Standard BL21(DE3)None. Wild-type metabolism active.Uniform labeling (13C/15N) where scrambling is irrelevant.
Auxotroph DL39 Genetic deletion of transaminases (e.g., ilvE, avtA) and biosynthetic genes (tyrB, aspC).Selective labeling of aromatic (Phe, Tyr) or branched-chain (Val, Leu, Ile) AAs.
Engineered BL21(DE3) ΔilvEDeletion of Branched-Chain Amino Acid Transaminase.Methyl-TROSY experiments. Prevents Val

Leu interconversion.
The "Feedback Inhibition" Media Strategy

If you cannot use an auxotrophic strain, you must trick the bacteria into shutting down its own biosynthetic pathways.

  • Concept: E. coli is efficient. If an amino acid is abundant in the media, the operon responsible for synthesizing it is repressed (Feedback Inhibition).

  • Protocol: To label Leucine without scrambling into Valine :

    • Add 13C-labeled Leucine precursor.[8]

    • Add excess unlabeled Valine (50–100 mg/L).

    • Result: The cell imports the unlabeled Valine, shuts down Valine biosynthesis, and incorporates your labeled Leucine exclusively.

Module 3: Advanced Protocols

"How do I perform Methyl-Specific Labeling without scrambling?"

This is the gold standard for high-molecular-weight proteins (Methyl-TROSY). The goal is to label Ile (


1), Leu, and Val methyl groups.[6]
The Precursor Approach (Self-Validating System)

Instead of using 13C-Glucose (which scrambles everywhere), use


-keto acids. These enter metabolism downstream of the major scrambling points.

Reagents Required:

  • 
    -ketobutyrate:  Precursor for Isoleucine .
    
  • 
    -ketoisovalerate:  Precursor for Valine  and Leucine .[9][10]
    

Step-by-Step Protocol:

  • Pre-Culture: Grow E. coli (BL21 or DL39) in M9 minimal media (D2O or H2O) with unlabeled Glucose to OD600 = 0.6–0.8.

  • The Shift (Critical): Add the precursors 1 hour prior to induction. This floods the intracellular pool before protein synthesis begins.

    • Add: [3-methyl-13C]

      
      -ketoisovalerate (80 mg/L).
      
    • Add: [methyl-13C]

      
      -ketobutyrate (50 mg/L).
      
  • The Scrambling Blockade:

    • To prevent

      
      -ketobutyrate from scrambling into Val/Leu pathways, add unlabeled Isoleucine  (scavenger) if using a leaky strain.
      
    • Note: In wild-type strains,

      
      -ketoisovalerate can convert to Valine and then back-convert to Pyruvate 
      
      
      
      Alanine. Use DL39 to prevent this.
  • Induction: Induce with IPTG. Harvest after 12–16 hours at lower temperature (20–25°C) to reduce metabolic rates.

MethylLabeling cluster_0 Media Supplementation cluster_1 Intracellular Metabolism KetoBut 13C-alpha-ketobutyrate Ile Isoleucine (delta-1) KetoBut->Ile Direct Incorporation KetoIso 13C-alpha-ketoisovalerate Val Valine (gamma) KetoIso->Val Leu Leucine (delta) Val->Leu Biosynthetic Step ScramblingBlock BLOCK: Unlabeled Val/Ile (Feedback Inhibition) ScramblingBlock->Val Suppresses De Novo Synthesis

Figure 2: Methyl-TROSY Labeling Workflow. Direct incorporation of keto-acids bypasses glycolysis. Feedback inhibition (red octagon) is used to ensure the cell utilizes the supplied precursors rather than synthesizing its own.

Module 4: FAQ (Troubleshooting)

Q1: I see cross-peaks for Alanine when I only added 13C-Valine. Why? A: This is "back-scrambling." Valine can be catabolized back to Pyruvate, which is then transaminated to Alanine.

  • Fix: Use an auxotrophic strain (e.g., DL39) or add unlabeled Alanine (100 mg/L) to the media to dilute the scrambled label pool [1].

Q2: Can I use Glycerol instead of Glucose to reduce scrambling? A: Yes. Glycerol enters metabolism at the triose-phosphate stage, bypassing the upper glycolysis steps. This is particularly useful when labeling amino acids derived from the Pentose Phosphate Pathway (like Histidine) or to reduce scrambling in specific pathways like Serine/Glycine [2].

Q3: Why is my Isoleucine labeling intensity lower than Valine? A: Isoleucine biosynthesis is tightly regulated. If you use


-ketobutyrate, ensure you are not adding too much unlabeled Isoleucine (used for suppression), as it will outcompete your labeled precursor. Titration is key—start with 50 mg/L of precursor.

Q4: Is Cell-Free protein synthesis a viable alternative? A: Absolutely. It is the ultimate solution for zero scrambling. Because the metabolic enzymes (transaminases) are not regenerated and can be dialyzed out or inhibited, the label stays exactly where you put it. However, it is more expensive and harder to scale than E. coli fermentation [3].

References
  • Lundström, P., Teilum, K., Carstensen, T., Bezsonova, I., Wiesner, S., Hansen, D. F., ... & Kay, L. E. (2009). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Cα and side-chain methyl positions in proteins. Journal of Biomolecular NMR.

  • Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of structure and dynamics in protein NMR spectroscopy.[9][11] Journal of Biomolecular NMR.

  • Kainosho, M., Torizawa, T., Iwashita, Y., Terauchi, T., Mei Ono, A., & Güntert, P. (2006). Optimal isotope labelling for NMR protein structure determinations.

  • Atreya, H. S., & Chary, K. V. (2001).[12] Selective 'unlabeling' of amino acids in fractionally 13C labeled proteins: an approach for stereospecific NMR assignments of CH3 groups in Val and Leu residues.[12] Journal of Biomolecular NMR.

Sources

Technical Support Center: Isotopomer Distribution Analysis of 13C-Labeled Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Context: Metabolic Flux Analysis (MFA) & Protein Turnover Kinetics Audience: Drug Discovery & Systems Biology Teams

Executive Overview & Workflow[1][2][3]

Welcome to the Technical Support Center. You are likely here because your Mass Isotopomer Distribution (MID) data is showing high residuals, or your fractional synthesis rates are statistically insignificant.

When analyzing 13C-labeled proteins, we are generally addressing two distinct experimental goals:

  • Metabolic Flux Analysis (MFA): Hydrolyzing proteins to analyze Protein-Bound Amino Acids (PBAA). This provides a "historical record" of central carbon metabolism during the culture period.

  • Protein Turnover: Measuring the synthesis/degradation rates of specific proteins (Pharmacodynamics).

The following guide treats the software workflow as a self-validating system . If one step fails validation, do not proceed to the next.

Core Workflow Visualization

Figure 1: The Critical Path for 13C-Protein Isotopomer Analysis.

G RawData Raw LC-MS/MS Data (.raw, .mzML) PeakPick Peak Integration (Skyline/TraceFinder) RawData->PeakPick NatAbun Natural Isotope Correction (IsoCor/AccuCor) PeakPick->NatAbun Validation1 Check: Unlabeled Standard Matches Theoretical? NatAbun->Validation1 Validation1->PeakPick Fail (Re-integrate) Modeling Flux/Turnover Modeling (INCA/TurnoveR) Validation1->Modeling Pass SSR_Check Check: SSR (Sum of Squared Residuals) Modeling->SSR_Check SSR_Check->Modeling High SSR (Refine Model) Output Flux Map / Turnover Rate SSR_Check->Output SSR < Chi-Sq

Caption: Operational workflow for 13C analysis. Diamond nodes represent mandatory "Stop/Go" quality control checkpoints.

Module A: Data Pre-Processing & Natural Isotope Correction

Primary Software: IsoCor, AccuCor, Skyline.

Raw mass spectrometry data contains "noise" from naturally occurring isotopes (


, 

,

) present in the peptide backbone and derivatization reagents. If uncorrected, these skew your labeling data, leading to false flux values.
Troubleshooting Guide: Natural Abundance Correction

Issue 1: "My corrected distribution shows negative values."

  • Diagnosis: Over-correction. This usually happens when the resolution setting in the software does not match the instrument's actual performance, or the chemical formula is incorrect (e.g., forgetting the derivatization group).

  • The Fix:

    • Verify Formula: Ensure the input formula includes the derivatization tag (e.g., TBDMS, TMS) if you used GC-MS, or the specific protonation state for LC-MS.

    • Resolution Check: If using IsoCor , ensure the resolution parameter is set correctly. For Orbitrap data, high resolution allows you to distinguish

      
       from 
      
      
      
      or
      
      
      peaks. If the software assumes low resolution (merging these peaks) but you input high-res data, the matrix correction will fail.

Issue 2: "The unlabeled control sample shows 2-5% labeling after correction."

  • Diagnosis: Integration Error or Purity Issue.

  • The Fix:

    • Re-integrate Peaks: Check your chromatograms in Skyline. Are you integrating the "shoulder" of a peak?

    • Tracer Purity: Check your 13C-glucose/glutamine certificate of analysis. If the tracer is only 99% pure, your "100% labeled" theoretical maximum is actually 99%, and your baseline is shifted. Input the specific tracer purity into the software (e.g., in INCA 's "Tracer" tab).

QC Protocol: The "Self-Validating" Standard

Before modeling, run an unlabeled protein digest.

  • Step: Process the unlabeled file through your correction software.

  • Success Criteria: The corrected output must show

    
     M+0 (monoisotopic peak). If M+1 is 
    
    
    
    , your correction matrix or integration is flawed.

Module B: Metabolic Flux Modeling (MFA)

Primary Software: INCA (Isotopomer Network Compartmental Analysis).[1][2][3]

This is the "Black Box" where most errors occur. You are fitting a metabolic network model to your measured isotopomers.[4][2][3]

Troubleshooting Guide: Model Convergence

Question: "My Sum of Squared Residuals (SSR) is red/high. What does this mean?" Answer: A high SSR means the mathematical model cannot reproduce your experimental data within the specified error margins. The model is "rejecting" the data.

Logic Tree for High SSR Resolution:

SSR_Tree Start High SSR Detected Check1 Check Measurement Error (Std Dev) Start->Check1 Decision1 Are errors realistic? Check1->Decision1 Action1 Increase Min Error (e.g., set floor to 0.01) Decision1->Action1 No (Too tight) Check2 Check Network Topology Decision1->Check2 Yes Decision2 Missing Reactions? Check2->Decision2 Action2 Add Dilution Fluxes or Exchange Rxns Decision2->Action2 Yes Check3 Check Global Fit Decision2->Check3 No Action3 Inspect Individual Residuals (Identify outlier) Check3->Action3

Caption: Systematic debugging for INCA/13C-Flux2 model failures.

Specific Fixes for INCA Users:

  • The "Dilution" Trap: If you are analyzing amino acids from cell culture, you must include a dilution term (unlabeled CO2 or amino acid uptake) in the model.

    • Why? Even with 100% 13C-Glucose, atmospheric CO2 enters the TCA cycle via anaplerosis (Pyruvate Carboxylase), introducing unlabeled carbon. If your model lacks this input, it cannot fit the data.

  • Symmetry Assumption: If analyzing Succinate or Fumarate, ensure your atom transitions account for the symmetric scrambling of the molecule. INCA handles this, but custom models often fail here.

Module C: Protein Turnover Analysis

Primary Software: Skyline (TurnoveR), DeuteRater.

Here, the goal is kinetics (


, 

), not pathway flux.

Issue: "My turnover rates are inconsistent between peptides of the same protein."

  • Causality: Different peptides have different "detectability" and signal-to-noise ratios. Furthermore, if you are using D2O (Deuterium), the number of exchangeable hydrogens (

    
    ) varies by sequence.
    
  • The Fix:

    • Filter by "Best Flyers": Only use peptides with high intensity and clean elution profiles.

    • Verify

      
       calculation:  Ensure the software correctly calculates the number of accessible labeling sites based on the peptide sequence. Proline residues, for example, affect the exchangeability of backbone hydrogens.
      

Comparison of Software Capabilities:

FeatureINCA (MFA)TurnoveR (Skyline)IsoCor
Primary Use Pathway Flux (

)
Protein Half-life (

)
Natural Abundance Correction
Input Data MIDs (csv)Raw MS Files (.raw)Peak Areas
Modeling Type ODE / StoichiometricKinetic (Exponential fit)Matrix Correction
Steady State? Required (mostly)Non-stationaryN/A

Frequently Asked Questions (FAQ)

Q: How do I handle "overlapping peaks" in my isotopomer analysis? A: This is a chromatography problem, not a software problem.

  • Immediate Action: Narrow your extracted ion chromatogram (XIC) mass tolerance (e.g., from 10 ppm to 5 ppm) in your processing software.

  • Software Solution: If peaks still overlap, use a deconvolution algorithm (available in Mestrelab or TraceFinder ) to mathematically separate the Gaussian distributions before exporting areas to INCA.

Q: Can I use protein-bound amino acids (PBAA) for steady-state MFA? A: Yes, but with a major caveat.

  • The Risk: Proteins integrate labeling over days. Free metabolites integrate over minutes.

  • The Protocol: You must ensure the culture was maintained in 13C-medium for at least 5-6 doublings to ensure the protein pool is isotopically equilibrated (Isotopic Steady State). If you harvest too early, the "unlabeled" protein from the inoculum will dilute your signal, simulating a false "inactive pathway."

Q: Why does my 13C-Flux2 model fail to initialize? A: This is often due to Linear Dependency in the network.

  • The Fix: Check your stoichiometric matrix. If two reactions perform the exact same atom transition (parallel reactions) without distinct atom mapping differences, the solver cannot distinguish them. You must lump these reactions or fix one flux to a measured value.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Young, J. D. (2014).[3] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[2][3] Bioinformatics. Link (Source for INCA software).

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link (Source for IsoCor).

  • Pratt, J. M., et al. (2002). Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols.
  • MacCoss, M. J., et al. (2003). Probability-based validation of protein identifications using a modified SEQUEST algorithm. (Basis for Skyline/TurnoveR algorithms). Link

For further assistance, please submit your .mzML files and network stoichiometry matrix to the Tier 2 Science Team.

Sources

Preventing back-flux of 13C label in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing and Resolving Back-Flux (Label Recycling)

Executive Summary

"Back-flux" (or exchange flux) refers to the bidirectional movement of metabolites across reversible enzymatic steps. In 13C-MFA, this is not an experimental error to be "prevented" in the physical sense—it is a thermodynamic reality. However, failing to account for back-flux leads to label scrambling , where isotopic precision is lost, resulting in poor model fits and erroneous flux estimation.

This guide provides the protocols to experimentally resolve and computationally quantify back-flux, ensuring it does not corrupt your metabolic map.

Module 1: Diagnostic & Theory
The Problem: Why Back-Flux Corrupts Data

In standard Stationary MFA, we assume isotopic steady state. However, highly reversible reactions (e.g., isomerases, transaminases) swap labeled and unlabeled atoms rapidly. If your labeling time is too long, the "forward" signal is diluted by the "backward" flow of recycled carbon.

Symptoms of Unresolved Back-Flux:

  • Loss of Positional Information: Specific isotopomers (e.g., M+1, M+2) become indistinguishable "scrambled" mixtures (M+X).

  • Poor Model Fit: The Sum of Squared Residuals (SSR) remains high despite parameter optimization.

  • Wide Confidence Intervals: The model cannot distinguish between a high net flux with low exchange versus a low net flux with high exchange.

Visualizing the Scrambling Effect

The following diagram illustrates how high exchange flux (


) dilutes the isotopic signal compared to net flux (

).

BackFluxMechanism cluster_0 Low Exchange (Ideal) cluster_1 High Back-Flux (Scrambling) A1 Pool A (Labeled) B1 Pool B (Product) A1->B1 v_net (Dominant) B1->A1 v_exch (Negligible) A2 Pool A (Diluted) B2 Pool B (Mixed) A2->B2 v_net B2->A2 v_exch (High) Returns Unlabeled C

Figure 1: Comparison of Low vs. High Exchange Flux. In the red pathway, rapid back-flux dilutes the upstream pool, scrambling the isotopic signature required for flux calculation.

Module 2: Experimental Protocols (The Fix)

To resolve back-flux, you must transition from Stationary MFA to Isotopically Non-Stationary MFA (INST-MFA) . This captures the label distribution before it becomes scrambled by reversible reactions.

Protocol A: Tracer Selection Strategy

Using the wrong tracer can mask back-flux. Use specific tracers to "lock" positional information.

Pathway of InterestRecommended TracerWhy?
Glycolysis vs. PPP [1,2-13C2]Glucose Distinguishes oxidative PPP (loss of C1) from glycolysis (retention of C1/C2). [U-13C] is poor here due to scrambling.
TCA Cycle Anaplerosis [U-13C5]Glutamine Enters directly at

-KG, allowing resolution of forward vs. reverse TCA flux without waiting for glucose to traverse glycolysis.
Gluconeogenesis [U-13C3]Lactate Forces label up the pathway against glycolysis, quantifying the reverse flux directly.
Protocol B: The "Rapid Quench" Workflow (INST-MFA)

Objective: Stop metabolism faster than the turnover time of the fastest reversible pool (usually < 1 second).

Reagents:

  • Quenching Solution: 60% Methanol / 40% Ammonium Bicarbonate (0.85% w/v), pre-chilled to -40°C .

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20), pre-chilled to -20°C .

Step-by-Step:

  • Steady State: Maintain cell culture in metabolic steady state (constant growth rate/turbidity) for at least 5 doubling times.

  • Tracer Injection (t=0): Rapidly switch medium to 13C-labeled medium.

    • Critical: Do not change temperature or pH during the switch.

  • Time-Course Sampling:

    • Collect samples at: 10s, 30s, 1m, 5m, 30m, 2h .

    • Note: The early points (10s-1m) are crucial for resolving back-flux in glycolysis; later points (2h) resolve the TCA cycle.

  • Instant Quench:

    • Adherent Cells: Pour off media, immediately flood plate with -40°C Quenching Solution.

    • Suspension Cells: Inject culture directly into 5x volume of -40°C Quenching Solution.

    • Validation: If the temperature rises above -20°C during this step, discard the sample. Back-flux will occur during the thaw.

  • Extraction: Mechanical disruption (bead beating) in Extraction Solvent at -20°C.

Module 3: Computational Resolution

You cannot "filter out" back-flux data; you must model it.

Workflow for INST-MFA Modeling

Use this logic flow to configure your software (e.g., INCA, 13C-Flux2) to handle reversibility.

INST_Workflow Start Experimental Data (Mass Isotopomer Distributions) Step1 Define Network Reversibility (Set v_exch parameters) Start->Step1 Decision Model Fit (SSR) Acceptable? Step1->Decision Success Flux Map Validated Decision->Success Yes (SSR < Chi-sq) Fail Troubleshoot Back-Flux Decision->Fail No Action1 Increase Exchange Flux Bounds (Allow more reversibility) Fail->Action1 Action2 Check Tracer Purity Fail->Action2 Action1->Step1

Figure 2: Computational workflow for resolving back-flux issues during model fitting.

Frequently Asked Questions (Troubleshooting)

Q1: My glycolysis metabolites (G6P, F6P) show identical labeling patterns instantly. Is this back-flux? A: Yes. The Phosphoglucose Isomerase (PGI) reaction is highly reversible (


). In your model, you must set this reaction to "highly reversible" or group G6P/F6P into a single metabolic pool. Do not try to resolve the individual fluxes unless you have extremely fast sampling (<5s).

Q2: Can I use metabolic inhibitors to stop back-flux? A: Generally, no . Adding inhibitors (e.g., rotenone) perturbs the metabolic steady state, violating the core assumption of MFA. The only exception is if you are performing a "clamped" experiment where the perturbation is the variable of interest.

Q3: How do I know if my sampling was too slow? A: Look at the M+0 (unlabeled) decay curve . If the M+0 fraction drops to steady-state levels in your very first time point, you missed the dynamic window. You cannot resolve back-flux from this data; you must repeat the experiment with earlier sampling points (e.g., stop-flow apparatus).

Q4: Why does my confidence interval for the exchange flux span from 0 to infinity? A: This is a parameter identifiability issue. It means your data (tracer choice + time points) does not constrain the reversibility. This is acceptable if the net flux is well-constrained. If the net flux is also uncertain, you need a Parallel Labeling Experiment (e.g., run [1,2-13C] and [U-13C] in parallel cultures).

References
  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Methods in Molecular Biology, 1241, 327-342. Link

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[1] 13C-based metabolic flux analysis.[1][2][3][4][5][6][7][8][9][10][11][12] Nature Protocols, 4(6), 878-892.[1] Link

  • Wiechert, W. (2001).[8] 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering, 19, 151-161. Link

Sources

Optimizing relaxation delays for quantitative 13C NMR of amino acids

Technical Support Center: Quantitative NMR of Amino Acids

Subject: Optimizing Relaxation Delays (d1) & Acquisition Parameters Ticket Priority: High (Impacts Quantification Accuracy) Analyst: Senior Application Scientist

Executive Summary & Core Fundamentals

The Problem: Amino acids possess distinct carbon environments with vastly different spin-lattice relaxation times (


carbonyl carbons (COOH/CONH)

The Consequence: In qNMR, if the inter-scan delay (


severe under-integration

The Solution: You must determine the specific


Frequently Asked Questions (Technical Deep Dive)

Q1: Why can't I just use the standard parameters (d1 = 2s) I use for proton NMR?

A: Standard parameters are optimized for qualitative detection, not quantification. In




1
  • Standard d1 (2s): You recover

    
     of the carbonyl magnetization.
    
  • Required d1 (150s): You recover

    
     of the carbonyl magnetization.
    
  • Result of error: Your molar purity calculation will be wrong by an order of magnitude.

Q2: What pulse sequence must I use?

A: You must use Inverse Gated Decoupling (e.g., zgig on Bruker, C13IG on Varian/Agilent).

  • Mechanism: The proton decoupler is ON during acquisition (to collapse multiplets into singlets for sensitivity/resolution) but OFF during the relaxation delay (

    
    ).
    
  • Why? Continuous decoupling generates the Nuclear Overhauser Effect (NOE), which enhances signal intensity non-uniformly (up to 200% for CH

    
    , but negligible for C=O). Inverse gating suppresses the NOE, ensuring signal intensity is purely a function of concentration.
    
Q3: How long exactly should d1 be?

A: The "Gold Standard" for qNMR is



  • Example: If Glycine C=O has a

    
     of 35s, your 
    
    
    must be
    
    
    .

Experimental Protocols

Protocol A: Measuring (Inversion Recovery)

Before running your qNMR, you must validate the

  • Sample: Dissolve amino acid (~20-50 mg) in D

    
    O or DMSO-
    
    
    .
  • Pulse Sequence: Inversion Recovery (t1ir or T1_meas).

  • Array: Set a variable delay list (

    
    ) ranging from 0.01s to 100s (e.g., 0.1, 1, 5, 10, 20, 40, 80, 120s).
    
  • Acquire: Run the experiment.

  • Process: Phasing must be perfect. Plot signal intensity vs.

    
    .
    
  • Fit: Fit to the equation

    
    .
    
  • Result: Identify the longest

    
     (almost always the C=O).
    
Protocol B: The qNMR Workflow (Inverse Gated)
  • Set d1: Set relaxation delay

    
     (measured in Protocol A).
    
  • Pulse Angle: Use a

    
     pulse (P1) for maximum signal per scan, provided 
    
    
    is sufficient.
  • Acquisition Time (AQ): Ensure AQ is long enough to prevent truncation artifacts (typically 1.0–2.0 s is sufficient for

    
    ).
    
  • Scans (NS): Calculate based on required S/N. For

    
    , this often requires overnight runs (NS > 1000) due to low sensitivity.
    
  • Processing: Apply exponential window function (lb = 1–3 Hz) before Fourier Transform.

Protocol C: Using Relaxation Agents (Cr(acac) )

Use this if

  • Preparation: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ] to your sample to reach a concentration of 0.025 M to 0.05 M .
    
    • Note: Do not use excess; it causes line broadening.[2]

  • Effect: This paramagnetic agent provides a dominant relaxation pathway, reducing all

    
     values to < 2 seconds.
    
  • New Parameters: You can now reduce

    
     to 5–10 seconds , drastically shortening total experiment time.
    

Data Visualization & Decision Logic

Figure 1: Workflow for Relaxation Delay Optimization

This logic flow ensures you do not waste instrument time on invalid data.

T1_OptimizationStartStart qNMR SetupCheckT1Is T1(max) known?Start->CheckT1MeasureT1Run Inversion Recovery(Protocol A)CheckT1->MeasureT1NoEvalT1Evaluate T1(max)(Usually Carbonyl)CheckT1->EvalT1YesMeasureT1->EvalT1DecisionIs T1 > 10s?EvalT1->DecisionAddAgentAdd 0.05M Cr(acac)3(Protocol C)Decision->AddAgentYes (Too Slow)SetD1_LongSet d1 = 5 * T1(Long Experiment)Decision->SetD1_LongNo (Acceptable)SetD1_ShortSet d1 = 5s(Fast Experiment)AddAgent->SetD1_ShortRunQNMRRun Inverse GatedSequence (zgig)SetD1_Long->RunQNMRSetD1_Short->RunQNMR

Caption: Decision tree for optimizing relaxation delays based on T1 measurements and experimental time constraints.

Table 1: Typical Relaxation Times ( ) for Amino Acids

Values are approximate and solvent-dependent (typically D

Carbon TypeDominant MechanismTypical

(Pure)
Typical

(with Cr(acac)

)
Required

(Pure)
Carbonyl (C=O) CSA (Inefficient)20 – 60 s < 2 s100 – 300 s
Alpha (C

)
Dipolar (Efficient)1 – 4 s< 1 s5 – 20 s
Side Chain (CH

/CH

)
Dipolar (Very Efficient)0.5 – 2 s< 0.5 s2.5 – 10 s
Quaternary Aromatic CSA / Distant Dipolar10 – 30 s< 2 s50 – 150 s

Troubleshooting Guide

Issue: Carbonyl Integral is Lower than Expected

Symptoms: The C=O peak integrates to 0.6 or 0.8 relative to the C

Root Cause:

Fix:
  • Increase

    
     to 
    
    
    .
  • Or, add Cr(acac)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and reduce 
    
    
    .
Issue: "Negative" or Distorted Integrals

Symptoms: Peak phases are inconsistent, or baselines dip around peaks. Root Cause:

  • NOE: The decoupler was left ON during

    
     (Standard Decoupling instead of Inverse Gated).
    
  • Phase/Baseline: Poor processing. Fix:

  • Switch pulse sequence to Inverse Gated (zgig).

  • Apply careful manual phasing and polynomial baseline correction (abs in TopSpin).

Issue: Experiment Takes Too Long (>24 Hours)

Symptoms: To achieve S/N > 250 with a 150s delay, the experiment time is impractical. Root Cause: The combination of low sensitivity (


Fix:Mandatory use of Relaxation Agent.

Figure 2: Signal Pathway & Troubleshooting Logic

TroubleshootingProblemIntegration Error(>1% Deviation)CheckSeqCheck Pulse Sequence:Is Decoupler Gated?Problem->CheckSeqNOE_ErrorNOE Error:Switch to Inverse GatedCheckSeq->NOE_ErrorNo (Continuous)CheckD1Check Relaxation:Is d1 > 5*T1?CheckSeq->CheckD1Yes (Inverse Gated)Sat_ErrorSaturation Error:Increase d1 or add Cr(acac)3CheckD1->Sat_ErrorNoCheckSNCheck S/N:Is S/N > 250:1?CheckD1->CheckSNYesNoise_ErrorNoise Error:Increase Scans (NS)CheckSN->Noise_ErrorNoSuccessValid qNMR SpectrumCheckSN->SuccessYes

Caption: Troubleshooting logic for identifying sources of integration error in quantitative Carbon NMR.

References

  • Quantitative NMR Spectroscopy (qNMR) Protocol Source: University of Oxford, Department of Chemistry. Key Insight: Defines the requirement for Inverse Gated Decoupling and S/N > 250:1 for 1% accuracy. URL:[Link] (Generalized landing for facility protocols)

  • Rapid Estimation of T1 for Quantitative NMR Source: University of Edinburgh / Journal of Organic Chemistry. Key Insight: Discusses the 5xT1 rule and methods to estimate T1 quickly. URL:[Link]

  • Cheat Codes for 13C qNMR (Relaxation Agents)

    
     to reduce experiment time and correct integration ratios in carbonyl-containing compounds.
    URL:[Link]
    
  • Optimized Default 13C Parameters Source: University of Chicago NMR Facility. Key Insight: Provides comparative T1 data for quaternary vs. protonated carbons and pulse sequence optimization. URL:[Link]

Removing unlabeled carbon sources from auxotrophic strain cultures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unlabeled Carbon Sources from Auxotrophic Strain Cultures Context: Isotope Labeling for NMR Spectroscopy & Metabolic Flux Analysis (MFA)

The Principle: The "Clean Switch" Challenge

In high-resolution protein NMR and Metabolic Flux Analysis (MFA), the presence of unlabeled carbon (


C) is a primary source of spectral noise and quantification error. When using auxotrophic strains (e.g., E. coli BL21(DE3) derivatives or specific yeast mutants), researchers often grow biomass in rich, unlabeled media (like LB) to save costs, then switch to expensive isotopically labeled minimal media (e.g., 

C-Glucose,

N-NH

Cl) for protein overexpression.

The Problem: Residual unlabeled carbon carried over from the rich media—either extracellularly (in the supernatant) or intracellularly (metabolic pools)—dilutes the isotopic enrichment. This leads to "scrambling," lower signal-to-noise ratios in HSQC spectra, and inaccurate flux calculations.

The Solution: A rigorous "Wash & Chase" protocol that physically removes extracellular contaminants and metabolically depletes intracellular reserves before induction.

Visualizing the Workflow

The following diagram outlines the critical decision points between a standard "Dilution" method (high risk of carryover) and the "Sedimentation/Exchange" method (Marley Method) optimized for high purity.

G Start Inoculum (Rich Media) Growth Biomass Growth (OD600 ~0.7-0.8) Start->Growth Decision Method Selection Growth->Decision Dilution Direct Dilution (1:100 into Minimal) Decision->Dilution Standard Spin Centrifugation (3000g, 15 min, 25°C) Decision->Spin High Purity (Marley) Risk RISK: High Carbon Carryover Scrambling & Isotope Dilution Dilution->Risk Wash Wash Step (Resuspend in 1x M9 Salts) Spin->Wash Spin2 Re-Centrifugation Wash->Spin2 Resuspend Resuspend in Labeled Media (4-fold concentration) Spin2->Resuspend Chase Metabolic Chase (30-60 min, no induction) Resuspend->Chase Induce Induction (IPTG) Chase->Induce

Figure 1: Comparison of Direct Dilution vs. The "Clean Switch" (Marley Method). The green pathway ensures maximal isotopic enrichment by physically removing and metabolically depleting unlabeled sources.

Protocol: The "Clean Switch" Methodology

This protocol is adapted from the Marley method [1] and optimized for auxotrophic strains to prevent lysis during washing.

Phase 1: Biomass Generation (Unlabeled)
  • Inoculation: Inoculate the auxotrophic strain into LB broth (or Terrific Broth for higher density).

  • Growth: Incubate at 37°C until OD

    
     reaches 0.7–0.8 .
    
    • Critical: Do not let the culture reach stationary phase (OD > 1.2). Cells in stationary phase develop thicker walls and alter metabolism, extending the lag phase upon switching media.

Phase 2: The Wash (Physical Removal)
  • Harvest: Centrifuge at 3,000 × g for 15 minutes at room temperature (20–25°C).

    • Why Room Temp? Chilling cells to 4°C triggers a cold-shock response, halting protein synthesis machinery. Keeping them warm ensures they are ready to metabolize the new labeled source immediately.

  • Decant: Pour off the LB supernatant completely.

  • The Wash: Gently resuspend the pellet in 1 volume of sterile 1x M9 salts (no carbon/nitrogen source).

    • Do NOT use water: Washing with deionized water causes osmotic shock and cell lysis, releasing unlabeled amino acids back into the soup.

  • Spin Again: Centrifuge again (3,000 × g, 15 min) and decant.

Phase 3: The Chase (Metabolic Depletion)
  • Resuspension: Resuspend the pellet in 0.25 volumes of the final labeled minimal medium (e.g., M9 with

    
    C-Glucose and 
    
    
    
    NH
    
    
    Cl).
    • Concentration Effect: By resuspending 1L of initial culture into 250mL of labeled media, you achieve high cell density (

      
      ), which improves yield per liter of expensive isotope [1].
      
  • Recovery Period (The Chase): Shake at 37°C for 30–60 minutes before adding the inducer (IPTG).

    • Mechanism:[1][2] This allows the cells to consume intracellular pools of unlabeled metabolites (glycogen, free amino acids) and adapt their enzymatic machinery to the new carbon source.

  • Induction: Add IPTG and proceed with expression.

Troubleshooting & FAQs

Category: Growth Issues

Q: My cells stopped growing completely after resuspension in minimal media. What happened? A: This is likely "Nutritional Downshift Shock."

  • Cause: Switching from rich LB to minimal media requires the bacteria to suddenly synthesize all their own amino acids (except the auxotrophic requirement). If the strain is fragile, the metabolic burden is too high.

  • Solution:

    • Add Trace Elements: Ensure your minimal media contains a trace metal mix (Fe, Mn, Zn, Co, Mo).

    • Spike the Media: Add a tiny amount (0.1%) of labeled BioExpress or algal lysate to jumpstart growth.

    • Vitamin Supplementation: Auxotrophs often require vitamins (Thiamine/B1 is essential for E. coli K-12 derivatives like BL21). Add 10 mg/L Thiamine-HCl.

Q: The OD dropped after the wash step. A: You likely lysed the cells.

  • Check: Did you wash with water or PBS? PBS can sometimes cause issues with specific strains due to phosphate precipitation with media components.

  • Fix: Always wash with the exact base salt solution of your target medium (e.g., M9 salts without glucose). Ensure centrifugation speed does not exceed 4,000 × g.

Category: Isotope Purity & Scrambling[3]

Q: I see "scrambling" in my NMR spectrum (e.g.,


C label appearing in amino acids I didn't intend to label). 
A:  This is metabolic crosstalk, common in auxotrophs.
  • Mechanism: Even if you provide a specific labeled amino acid, transaminases can swap the amino group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    N) or carbon backbones (
    
    
    
    C) to other metabolites.
  • Solution:

    • Use Transaminase-Deficient Strains: Strains like DL39 or specific ilvE knockouts reduce scrambling for branched-chain amino acids [3].

    • Shorten Induction: Long induction times (>12 hours) increase the chance of recycling catabolic products. Harvest after 4–6 hours.

    • Add Unlabeled "Decoys": If labeling Valine, add unlabeled Isoleucine and Leucine to suppress biosynthetic pathways that might cross-react.

Q: My labeling efficiency is only 80-90%, not >98%. A: This indicates carbon carryover.

  • Diagnosis: The "Chase" step (Step 8 above) was likely skipped or too short.

  • Fix: Increase the pre-induction incubation in labeled media to 60 minutes. This forces the bacteria to burn off residual

    
    C-glycogen stores before they start building your recombinant protein.
    

Data & Reference Tables

Table 1: Comparison of Washing Buffers
Buffer TypeOsmotic StressLysis RiskCarbon RemovalRecommended?
Deionized Water Extreme (Hypotonic)HighExcellentNO
PBS (1x) ModerateLowGoodConditional (Wash thoroughly to remove phosphate if unwanted)
M9 Salts (1x) None (Isotonic)LowestExcellentYES (Gold Standard)
LB Media NoneNonePoor (Re-introduces carbon)NO
Table 2: Cost vs. Yield Trade-off (Marley Method)
ParameterStandard Protocol (Dilution)Marley Protocol (Concentration)
Isotope Volume 1.0 L0.25 L
Isotope Cost 100% (Baseline)~25%
Final OD

2.0 - 3.08.0 - 10.0
Protein Yield HighModerate to High (Strain dependent)
Labeling Purity <95% (Risk of carryover)>98%

References

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[3] Journal of Biomolecular NMR, 20(1), 71–75.[3]

  • Kainosho, M., et al. (2006). Optimal isotope labeling for NMR protein structure determinations. Nature, 440, 52–57.

  • Sivashanmugam, A., et al. (2009). Practical protocols for production of high-efficiency perdeuterated, selectively 13CH3-labeled proteins for NMR studies. Protein Science, 18(5), 936–948.

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification, 41(1), 207–234.

Sources

Improving sensitivity of 13C-detected solid-state NMR experiments

Technical Support Center: Sensitivity Enhancement in Solid-State NMR

Status: Operational Operator: Senior Application Scientist Topic: Maximizing S/N in

Core Philosophy: The Boltzmann Challenge

Sensitivity in NMR is dictated by the population difference between spin states (Boltzmann distribution) and the efficiency of polarization transfer.


1physics of magnetization transferduty cycle of data collection

Hardware & Sample Preparation (The Foundation)

Q: My CP-MAS spectrum requires days to acquire. How can I reduce the recycle delay without saturating the signal?

A: The recycle delay (




Protocol:
  • Measure

    
    :  Use a saturation-recovery sequence on the proton channel.
    
  • Set

    
    :  Optimally 
    
    
    . Many users default to 3–5 seconds, which is often excessive.
  • Paramagnetic Doping (The "Turbo" Button): If your sample allows (e.g., microcrystalline proteins, hydrated polymers), dope the sample with a paramagnetic relaxation agent like Cu(II)-EDTA (5–20 mM) or Gd-DOTA.

    • Mechanism: Paramagnetic centers provide an efficient relaxation pathway via electron-nuclear dipolar coupling, drastically shortening

      
       (e.g., from 2s to 0.2s) without significantly broadening 
      
      
      lines if the dopant is excluded from the crystal lattice.
    • Result: You can scan 10

      
       faster, improving S/N per unit time by 
      
      
      .
Q: I am using a standard 4mm rotor. Should I switch to a smaller rotor for better sensitivity?

A: It depends on your sample quantity and required spinning speed.

  • Volume vs. Coil Filling: Sensitivity is proportional to the amount of spins inside the coil. A 4mm rotor (

    
    80 
    
    
    L) holds more sample than a 1.3mm rotor (
    
    
    2.5
    
    
    L). If you are sample-limited (<5 mg), a smaller rotor concentrates the sample in the most sensitive region of the coil (higher filling factor).
  • The Fast MAS Trade-off: Smaller rotors allow faster Magic Angle Spinning (MAS). If you need to remove sidebands or use proton detection (see Section 4), you must downsize. For standard

    
     detection, a full 3.2mm or 4mm rotor usually yields higher absolute S/N per scan than a 1.3mm rotor due to the sheer number of spins.
    

Pulse Sequence Optimization (The "Software")

Q: I have optimized the pulse widths, but my CP efficiency is still poor. What am I missing?

A: You are likely missing the Hartmann-Hahn matching profile . In static solids, the match is sharp (


Troubleshooting Protocol:
  • Ramped CP: Never use constant amplitude CP at high MAS. Apply a linear amplitude ramp (50–100%) on the

    
     channel during the contact time. This broadens the matching condition, making it robust against 
    
    
    inhomogeneity and MAS fluctuations.
  • Adiabatic Tangent Pulses: For even greater robustness, replace the linear ramp with an adiabatic tangent pulse shape.

  • Locking Fields: Ensure

    
     (or vice versa) to avoid the "dipolar dip" where proton decoupling interferes with CP.
    
Q: Which decoupling scheme should I use? SPINAL-64 or TPPM?

A: The choice dictates resolution and signal height.

  • SPINAL-64: Generally the gold standard for moderate MAS (10–30 kHz). It is more robust to pulse imperfections than TPPM.

  • XiX (X-inverse-X): Superior at ultra-fast MAS (>60 kHz).

  • Optimization: Do not just select "SPINAL64" and walk away. You must optimize the pulse width and phase of the decoupling sequence directly on your sample (or a similar standard like Glycine). Poor decoupling broadens lines, reducing peak height and apparent sensitivity.

Optimization Workflow Diagram:

CP_OptimizationStartStart: Low SensitivityCheckTuning1. Check Probe Tuning & Matching(Minimize Reflected Power)Start->CheckTuningMeasureB12. Calibrate 90° Pulse Widths(Determine B1 Fields)CheckTuning->MeasureB1ScanMatch3. Scan CP Power (Hartmann-Hahn)Array 1H PowerMeasureB1->ScanMatchFix 13C PowerRampOpt4. Optimize Ramp Shape(Linear 50-100% vs Constant)ScanMatch->RampOptPick Max IntensityContactTime5. Array Contact Time(Find T_CP vs T1_rho tradeoff)RampOpt->ContactTimeDecoupling6. Optimize Decoupling (SPINAL-64)Maximize Peak HeightContactTime->DecouplingFinalOptimized SpectrumDecoupling->Final

Caption: Step-by-step workflow for optimizing Cross-Polarization (CP) parameters to maximize magnetization transfer.

Advanced Methodologies (Breaking the Limit)

Q: When should I switch from detection to detection (Inverse Detection)?

A: This is a paradigm shift. Proton detection offers a theoretical sensitivity gain of

  • Requirement: You need Ultra-Fast MAS (UF-MAS) , typically >60 kHz (ideally >100 kHz), to average out the strong proton-proton dipolar network.

  • Application: If you have a deuterated protein or are spinning at 100+ kHz, detect on protons.[2] The experiment becomes

    
    .
    
  • Benefit: Huge sensitivity gain for mass-limited samples (<1 mg).

Q: Is Dynamic Nuclear Polarization (DNP) worth the investment?

A: DNP is the "nuclear option" for sensitivity, offering enhancements (

  • How it works: Microwave irradiation transfers polarization from unpaired electrons (added via biradicals like AMUPol) to nuclei at cryogenic temperatures (~100 K).

  • The Cost: Requires a gyrotron, low-temperature MAS probe, and specific sample formulation (glass-forming matrix). Resolution often suffers due to line broadening at 100 K.

  • Verdict: Essential for surfaces, amorphous materials, and dilute species where standard NMR is impossible.

Comparison of Detection Modes:

FeatureStandard

Detection

Detection (UF-MAS)
DNP Enhanced

Primary Sample Req. Large volume (10-50 mg)Fast MAS, often deuterationRadical doping, Cryo-protectant
MAS Rate 10 - 40 kHz60 - 110+ kHz10 - 40 kHz (Cryo)
Sensitivity Factor 1.0 (Baseline)~5 - 10x~20 - 200x
Resolution HighHigh (at >100 kHz)Lower (frozen heterogeneity)

Troubleshooting Specific Artifacts

Q: I see "spinning sidebands" overlapping my peaks.

A: This occurs when the MAS rate is slower than the Chemical Shift Anisotropy (CSA).

  • Fix 1 (Hardware): Spin faster.

  • Fix 2 (Pulse Sequence): Use TOSS (Total Suppression of Spinning Sidebands). It is a 4-pulse sequence added before acquisition. Note: TOSS reduces sensitivity slightly but cleans the spectrum, effectively increasing the S/N of the isotropic peaks by removing the noise of the sidebands.

Q: My probe arcs when I increase the decoupling power.

A: Arcing destroys probes.

  • Immediate Action: Stop the experiment.

  • Diagnosis: Salt content in biological samples increases conductivity, altering the tuning and lowering the breakdown voltage.

  • Solution:

    • Use E-free probes (designed to minimize electric fields in the sample).

    • Reduce decoupling power and switch to a more efficient low-power sequence (e.g., XiX or low-power TPPM).

    • Clean the rotor and coil; conductive dust causes arcing.

References
  • Ishii, Y., et al. (2001).

    
     NMR of protein microcrystals by use of paramagnetic metal ions. Journal of Magnetic Resonance. Link
    
  • Pintacuda, G., et al. (2007).

    
     and 
    
    
    detection in paramagnetic metalloproteins.[3] Journal of the American Chemical Society. Link
  • Rossini, A. J., et al. (2013). Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy. Accounts of Chemical Research. Link

  • Bennett, A. E., et al. (1995). Heteronuclear decoupling in rotating solids. The Journal of Chemical Physics. Link

  • Barbet-Massin, E., et al. (2014). Rapid proton-detected NMR assignment of proteins with fast magic-angle spinning. Journal of the American Chemical Society. Link

Validation & Comparative

A Comparative Guide to ¹³C-Phenylalanine Breath Tests for Liver Function Assessment: The Metabolic Rationale for 1-¹³C Labeling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the principles underlying the 1-¹³C and a hypothetical 3-¹³C phenylalanine breath test (PBT) for the quantitative assessment of liver function. We will explore the fundamental metabolic pathways that dictate the sensitivity and specificity of these tests, explaining the clear scientific rationale for the exclusive use of the 1-¹³C labeled substrate in clinical and research settings.

Phenylalanine Metabolism: A Window into Hepatocyte Function

The aromatic amino acid L-phenylalanine is primarily and almost exclusively metabolized in the liver.[1] This hepatic-centric processing makes it an ideal probe for assessing the functional capacity of hepatocytes. The metabolic pathway begins with the conversion of phenylalanine to tyrosine, a critical and rate-limiting step catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[2][3] This hydroxylation occurs within the cytosol of liver cells and is highly dependent on the overall health and mass of functional hepatocytes.[4]

In a healthy liver, the majority of circulating phenylalanine is directed through this pathway.[5] However, in cases of chronic liver disease, such as cirrhosis, the activity of PAH is significantly diminished.[6] This impairment directly correlates with the severity of the liver condition.[7][8] Consequently, measuring the flux through the PAH-catalyzed reaction provides a dynamic and quantitative measure of the liver's functional reserve, a parameter that static blood tests often fail to capture.[9][10]

Phenylalanine_Metabolism cluster_liver Hepatocyte Cytosol Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Rate-Limiting Step Tyr L-Tyrosine Metabolites Further Catabolism (Fumarate, Acetoacetate) Tyr->Metabolites Multiple Steps PAH->Tyr TCA Cycle TCA Cycle (Mitochondria) Metabolites->TCA Cycle Blood_Phe Circulating Phenylalanine Blood_Phe->Phe

Caption: Core pathway of phenylalanine metabolism in the liver.

The 1-¹³C Phenylalanine Breath Test: A Direct Probe of PAH Activity

The 1-¹³C PBT is a non-invasive diagnostic tool designed to directly measure the activity of the PAH enzyme.[11] The test's elegance lies in the specific placement of the stable, non-radioactive ¹³C isotope on the first carbon of the phenylalanine molecule—the carboxyl carbon (-COOH).

Mechanism of Action

When a patient ingests L-[1-¹³C]phenylalanine, the molecule is absorbed and transported to the liver.[12] There, it serves as a substrate for PAH, which converts it to L-[1-¹³C]tyrosine. The subsequent steps in the tyrosine catabolic pathway involve decarboxylation, where the ¹³C-labeled carboxyl group is cleaved off, forming ¹³CO₂.[5] This ¹³CO₂ rapidly diffuses into the bloodstream, is transported to the lungs, and is expelled in the breath, where its concentration can be precisely measured by isotope ratio mass spectrometry or infrared spectroscopy.[7][12]

The rate of ¹³CO₂ exhalation is directly proportional to the rate of the initial, liver-specific hydroxylation step. A healthy individual with robust PAH activity will rapidly metabolize the substrate and produce a high peak of ¹³CO₂ in their breath, typically within 15-30 minutes.[8][13] Conversely, a patient with significant liver dysfunction will have reduced PAH activity, leading to a much slower and lower rate of ¹³CO₂ exhalation.[10]

PBT_1_13C_Workflow cluster_protocol Experimental Protocol Admin Oral Administration of L-[1-¹³C]Phenylalanine Absorb GI Absorption & Portal Vein Transport Admin->Absorb Liver Hepatic Metabolism (PAH & Decarboxylation) Absorb->Liver Breath ¹³CO₂ Exhalation Liver->Breath Rapid Release Measure Breath Sample Collection & Isotope Analysis Breath->Measure Result Quantification of Liver Function Measure->Result PBT_3_13C_Pathway cluster_liver_cell Hepatocyte Phe 3-¹³C Phenylalanine PAH PAH Phe->PAH Tyr 3-¹³C Tyrosine Catabolism Ring Catabolism (Multiple Steps) Tyr->Catabolism PAH->Tyr TCA_Intermediates ¹³C-Fumarate/ Acetoacetate Catabolism->TCA_Intermediates TCA_Cycle TCA Cycle (Mitochondria - Various Tissues) TCA_Intermediates->TCA_Cycle Non-Specific CO2 ¹³CO₂ Exhalation TCA_Cycle->CO2 Delayed Release

Caption: Delayed ¹³CO₂ release from a ring-labeled phenylalanine.

Comparative Analysis: 1-¹³C vs. 3-¹³C PBT

The fundamental difference in sensitivity between the two labeling approaches stems from the metabolic immediacy of ¹³CO₂ release. Research has confirmed that L-[1-¹³C]phenylalanine provides the optimal result for a breath test designed to assess liver function. [13]

Feature 1-¹³C Phenylalanine Breath Test 3-¹³C Phenylalanine Breath Test (Hypothetical)
¹³C Label Position Carboxyl Carbon (C1) Phenyl Ring Carbon (C3)
Primary Metabolic Step Measured Phenylalanine Hydroxylase (PAH) activity Overall catabolism and TCA cycle flux
Speed of ¹³CO₂ Release Rapid (Peak at ~15-30 min) Very Slow (Delayed and prolonged)
Specificity for Liver Function High. Directly reflects the rate-limiting cytosolic step in hepatocytes. Low. Confounded by mitochondrial TCA cycle activity in multiple organs.

| Expected Sensitivity | High. Sensitive to changes in functional hepatocyte mass. | Low. The slow, diluted signal would be insensitive to acute or graded changes in liver function. |

Conclusion

The choice of L-[1-¹³C]phenylalanine as the substrate for the phenylalanine breath test is a deliberate and scientifically validated decision rooted in the metabolic pathway of the amino acid. This specific isotopic labeling allows for a rapid, sensitive, and direct measurement of hepatic phenylalanine hydroxylase activity, providing a quantitative assessment of the liver's functional reserve. A hypothetical test using a ring-labeled 3-¹³C phenylalanine would be fundamentally flawed, producing a delayed, diluted, and non-specific signal that is unsuitable for clinical or research applications in hepatology. Therefore, the 1-¹³C PBT stands as the superior and mechanistically sound method for evaluating liver function through this metabolic pathway.

References

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. (URL not available for direct linking)
  • Vallejo, J., et al. (2000). 13C-phenylalanine and 13C-methacetin breath test to evaluate functional capacity of hepatocyte in chronic liver disease. Digestive and Liver Disease, 32(3), 226-232. [Link]

  • ResearchGate. Liver metabolism of phenylalanine and tyrosine. [Link]

  • Tessari, P., et al. (2009). Effect of liver cirrhosis on phenylalanine and tyrosine metabolism. Current Opinion in Clinical Nutrition and Metabolic Care, 12(1), 81-86. [Link]

  • Moof University. (2016). Metabolism of phenylalanine and tyrosine. YouTube. [Link]

  • Fisher, H. F., & Pogson, C. I. (1984). Phenylalanine metabolism in isolated rat liver cells. Effects of glucagon and diabetes. Biochemical Journal, 219(1), 79-85. [Link]

  • Wang, Y., et al. (2005). [13C] phenylalanine breath test and hepatic phenylalanine metabolism enzymes in cirrhotic rats. Journal of Gastroenterology and Hepatology, 20(10), 1608-1614. [Link]

  • Piscaglia, F., et al. (2007). Prognostic value of 13C-phenylalanine breath test on predicting survival in patients with chronic liver failure. World Journal of Gastroenterology, 13(4), 582-587. [Link]

  • MDPI. (2025). Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing. Journal of Clinical Medicine. [Link]

  • Ishii, Y., et al. (2003). L-[1-13C] phenylalanine breath test reflects phenylalanine hydroxylase activity of the whole liver. Journal of Surgical Research, 112(2), 143-148. [Link]

  • Inoue, K., et al. (2001). Hepatic phenylalanine metabolism measured by the [13C]phenylalanine breath test. Hepatology Research, 20(1), 59-70. [Link]

  • Fujii, Y., et al. (2007). L-[1-(13)C] phenylalanine breath test for monitoring hepatic function after living donor liver transplant surgery. Clinical Transplantation, 21(6), 739-745. [Link]

  • Ishii, T., et al. (1998). Optimum conditions for the 13C-phenylalanine breath test. Chemical & Pharmaceutical Bulletin, 46(8), 1330-1332. [Link]

  • Braden, B., et al. (2000). Evaluation of the 13C-methacetin breath test for quantitative liver function testing. Zeitschrift für Gastroenterologie, 38(6), 475-480. [Link]

  • Festi, D., et al. (2013). Potential use of liver function breath tests in the clinical practice. European Review for Medical and Pharmacological Sciences, 17(24), 3348-3357. [Link]

  • Ovid. (2005). L-[1-13C] phenylalanine breath test results reflect the activity of phenylalanine hydroxylase in carbon tetrachloride acute injury rat liver. Metabolism, 54(11), 1453-1458. [Link]

  • Zhang, X. P., et al. (2010). Clinical research on liver reserve function by 13C-phenylalanine breath test in aged patients with chronic liver diseases. Hepatobiliary & Pancreatic Diseases International, 9(3), 273-277. [Link]

  • Ovid. (2003). Validity of 13C-phenylalanine breath test to evaluate functional capacity of hepatocyte in patients with liver cirrhosis and acute hepatitis. Journal of Gastroenterology and Hepatology, 18(4), 402-408. [Link]

  • ResearchGate. (2007). Prognostic value of 13C-phenylalanine breath test on predicting survival in patients with chronic liver failure. [Link]

  • Higuchi, T., et al. (2012). 13C-phenylalanine breath test detects altered phenylalanine kinetics in schizophrenia patients. PLoS ONE, 7(5), e37751. [Link]

Sources

Comparative Guide: Precision Analysis of 13C-Phenylalanine Mass Isotopomer Distributions (MIDs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In metabolic flux analysis (MFA), the accuracy of Mass Isotopomer Distribution (MID) measurements determines the validity of the entire flux map. 13C-Phenylalanine (13C-Phe) is a critical tracer for quantifying protein turnover and anaplerotic flux. This guide compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) —to determine which offers superior accuracy for 13C-Phe MID analysis.

The Verdict: While LC-HRMS offers superior throughput and sensitivity for intact mass analysis, GC-MS with TBDMS derivatization remains the gold standard for MID accuracy . Its reproducible fragmentation patterns provide redundant isotopomer constraints that self-validate the data, a feature currently unmatched by soft-ionization LC-MS techniques.

Part 1: Technical Deep Dive & Platform Comparison

The Challenge of 13C-Phe Analysis

Phenylalanine is unique among amino acids due to its stable aromatic ring and lack of side-chain exchangeable hydrogens. However, accurate MID analysis requires distinguishing between:

  • Tracer Incorporation: True metabolic labeling (e.g., M+1, M+6).

  • Natural Isotope Abundance: Background 13C (1.1%), 15N, 18O, and 29Si/30Si (introduced during derivatization).

  • Matrix Interferences: Isobaric compounds that co-elute.

Platform 1: GC-MS (TBDMS Derivatization)[1][2][3]
  • Mechanism: Uses electron impact (EI) ionization (70 eV). Requires blocking polar groups (-COOH, -NH2) with tert-butyldimethylsilyl (TBDMS).

  • The "Accuracy" Advantage: The TBDMS-Phe derivative yields a dominant [M-57]⁺ fragment (loss of a tert-butyl group). This fragment contains the entire carbon skeleton of Phenylalanine plus the silicon tags but loses a specific non-labeled moiety. This predictable fragmentation allows for precise "isotopomer balancing."

Platform 2: LC-HRMS (Orbitrap/Q-TOF)
  • Mechanism: Uses Electrospray Ionization (ESI) usually with HILIC chromatography.

  • The "Throughput" Advantage: No derivatization is required. High Resolution (R > 100,000) can resolve 13C peaks from interfering sulfur or nitrogen isotopes, but it often lacks the rich fragmentation data needed to verify positional labeling.

Head-to-Head Performance Data

The following table summarizes performance metrics based on standard metabolic flux protocols (e.g., Antoniewicz et al., Zamboni et al.).

FeatureGC-MS (TBDMS)LC-HRMS (HILIC)
Primary Ion Measured [M-57]⁺ (m/z 336 for Phe)[M+H]⁺ (m/z 166.0863)
MID Accuracy (MAPE) < 0.5% (High Precision)1.0% - 3.0% (Matrix dependent)
Linear Dynamic Range


Sample Prep Time High (60-90 min derivatization)Low (15 min extraction)
Spectral Interference Low (Chromatographic resolution + EI)Moderate (Ion suppression/Matrix effects)
Positional Info Yes (via fragment ions)Limited (mostly intact mass)

Part 2: Visualizing the Workflow & Chemistry

Workflow Decision Matrix

This diagram illustrates the critical decision points in the 13C-Phe analysis workflow.

Phe_Analysis_Workflow Sample Biological Sample (Cell Culture/Tissue) Quench Metabolic Quenching (-80°C MeOH) Sample->Quench Extract Biphasic Extraction (MeOH/CHCl3/H2O) Quench->Extract Decision Select Platform Extract->Decision Deriv Derivatization (MTBSTFA, 80°C) Decision->Deriv High Accuracy LC_Run LC-HRMS Analysis (HILIC Column, ESI) Decision->LC_Run High Throughput GC_Run GC-MS Analysis (EI Source, SIM Mode) Deriv->GC_Run Frag_Data Fragment Analysis ([M-57]+, [M-159]+) GC_Run->Frag_Data Process Natural Isotope Correction (Matrix Method) Frag_Data->Process Intact_Data Intact Mass Analysis ([M+H]+) LC_Run->Intact_Data Intact_Data->Process Flux Flux Calculation Process->Flux

Caption: Comparative workflow for 13C-Phe analysis. The GC-MS path requires derivatization but yields rich fragment data.[1]

Derivatization Chemistry (The Accuracy Engine)

The reaction with MTBSTFA is what grants GC-MS its superior stability.

TBDMS_Chemistry Phe Phenylalanine (MW 165) Rxn Derivatization (80°C, 60 min) Phe->Rxn Reagent MTBSTFA (Reagent) Reagent->Rxn Product Di-TBDMS-Phe (MW 393) Rxn->Product Frag1 Fragment [M-57]+ (m/z 336) Loss of t-Butyl Product->Frag1 EI Impact Frag2 Fragment [M-159]+ (m/z 234) Loss of COOTBDMS Product->Frag2 EI Impact

Caption: Formation of Di-TBDMS-Phe and its critical fragments for isotopomer analysis.

Part 3: Validated Experimental Protocol (GC-MS TBDMS)

This protocol is designed for self-validation . If the ratio of the M+0 peak in the [M-57] fragment does not match theoretical natural abundance in your unlabeled control, the run is invalid.

Step 1: Extraction & Quenching
  • Quench: Immediately add 800 µL of cold (-80°C) 50% Methanol to cell pellet.

  • Lysis: Freeze-thaw cycle (liquid nitrogen / 37°C bath) x3.

  • Phase Separation: Add 400 µL Chloroform. Vortex. Centrifuge at 14,000 x g for 10 min.

  • Collection: Collect the upper aqueous phase (contains amino acids). Dry under nitrogen flow or SpeedVac.

Step 2: Derivatization (Critical for Accuracy)

Why TBDMS? Unlike TMS (trimethylsilyl), TBDMS derivatives are hydrolytically stable and produce cleaner spectra.

  • Resuspend: Add 30 µL anhydrous Pyridine to the dried residue.

  • React: Add 50 µL MTBSTFA + 1% TBDMCS .

  • Incubate: Seal vial tightly. Heat at 80°C for 60 minutes .

  • Transfer: Transfer to glass insert GC vial. Note: Samples are stable for 24 hours.

Step 3: GC-MS Acquisition Settings
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: Hold 100°C (2 min)

    
     Ramp 10°C/min to 300°C.
    
  • MS Mode: SIM (Selected Ion Monitoring) .

    • Target Ions for Phe: m/z 336 (M0), 337 (M1), ... 345 (M9).

    • Dwell time: 25ms per ion.

Part 4: Data Interpretation & Accuracy Validation

Natural Isotope Abundance Correction (NAC)

Raw MS data is "skewed" by the natural presence of 13C (1.1%) and the heavy isotopes of Silicon (29Si, 30Si) in the derivatization tag. You cannot interpret raw data directly.

The Correction Logic:



Where 

is the correction matrix based on the chemical formula of the derivative (C21H39NO2Si2 for Di-TBDMS-Phe).

Validation Check: Before analyzing labeled samples, run an unlabeled standard.

  • Requirement: The measured M0, M1, M2 distribution must match the theoretical distribution calculated from natural abundance within <1% error.

  • Common Failure Mode: If M1 is elevated in unlabeled samples, check for detector saturation or co-eluting contaminants.

Calculation of Fractional Enrichment

For protein turnover studies, calculate the precursor pool enrichment (


):


Note: This approximation holds for low enrichment levels typical in pulse-chase experiments.

References

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Accurate assessment of amino acid mass isotopomer distributions for metabolic flux analysis. Analytical Chemistry. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[2][3] Nature Protocols. [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols. [Link]

  • Choi, J., & Antoniewicz, M. R. (2019). Tandem mass spectrometry for 13C metabolic flux analysis: Methods and algorithms. Metabolic Engineering. [Link]

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

Sources

Evaluation of GMP-grade L-phenylalanine (3-13C) for Clinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of clinical metabolic research, L-phenylalanine (3-13C) represents a precision tool distinct from its more common isotopomers (e.g., 1-13C or U-13C). While 1-13C-phenylalanine is widely used for breath tests (measuring oxidation rates via


), it fails to track the carbon skeleton into downstream neuroactive metabolites due to decarboxylation.

GMP-grade L-phenylalanine (3-13C) is the critical reagent for clinical trials investigating neurotransmitter synthesis (dopamine/catecholamines) and alternative metabolic pathways in Phenylketonuria (PKU) . This guide evaluates its technical performance, regulatory requirements, and experimental utility against standard alternatives.

Technical Specifications & Grade Comparison

For human clinical trials (Phase I-IV), the use of Good Manufacturing Practice (GMP) material is not merely a regulatory formality but a scientific necessity to ensure data integrity and patient safety.

Table 1: GMP vs. Research Grade Specification Matrix
FeatureGMP Grade (Clinical) Research Grade (Pre-clinical) Impact on Clinical Data
Purity (Chiral) > 99.5% L-isomer > 98% L-isomerCritical: D-Phe is not metabolized by mammalian enzymes, skewing flux calculations.
Isotopic Enrichment ≥ 99 atom %

≥ 98 atom %

High enrichment minimizes the background noise in sensitive MS/NMR assays.
Chemical Purity ≥ 99.0% ≥ 98.0%Impurities can cause adverse events (AEs) during infusion.
Endotoxins < 0.5 EU/mg (Parenteral)Not TestedSafety: High endotoxins cause fever/sepsis in IV studies.
Bioburden Sterile / Low Bioburden Non-SterileRequired for IV formulation; prevents sepsis.
Documentation CoA, TSE/BSE Free, DMF Basic CoAEssential for IND/IMPD regulatory filings.

Expert Insight: In metabolic flux analysis (MFA), a 1% impurity of the D-isomer (common in research-grade synthesis) acts as a "silent pool," diluting the calculated turnover rate because it does not participate in the enzymatic reactions of interest (e.g., Phenylalanine Hydroxylase).

Scientific Rationale: The "3-13C" Advantage

The selection of the 3-13C isotopomer (labeling the benzylic


-carbon) is dictated by the specific metabolic pathway being interrogated.
Mechanistic Comparison: 1-13C vs. 3-13C
  • L-Phenylalanine (1-13C): The label is on the carboxyl group.

    • Fate: If converted to Tyrosine

      
       L-DOPA 
      
      
      
      Dopamine, the Aromatic L-amino acid decarboxylase (AADC) enzyme removes the carboxyl group as
      
      
      .
    • Utility: Excellent for measuring oxidation rates (breath tests) or total protein synthesis. Useless for tracking neurotransmitter synthesis.

  • L-Phenylalanine (3-13C): The label is on the side-chain methylene group.

    • Fate: The label is retained after decarboxylation.

    • Utility: The

      
       atom is incorporated into Dopamine, Norepinephrine, and Epinephrine, allowing direct quantification of synthesis rates via LC-MS/MS or NMR.
      
Visualization: Metabolic Fate Tracking

PheMetabolism cluster_legend Label Fate Phe L-Phenylalanine (3-13C Label Retained) (1-13C Label on COOH) Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Protein Protein Synthesis (Both Labels Retained) Phe->Protein Translation Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase (TH) Dopamine Dopamine (3-13C Retained) (1-13C LOST) Dopa->Dopamine Aromatic L-amino acid Decarboxylase (AADC) CO2 CO2 (Contains 1-13C) Dopa->CO2 Decarboxylation (Removes C1) 3-13C (Side Chain) 3-13C (Side Chain) Retained in Neurotransmitters Retained in Neurotransmitters 3-13C (Side Chain)->Retained in Neurotransmitters 1-13C (Carboxyl) 1-13C (Carboxyl) Lost as CO2 Lost as CO2 1-13C (Carboxyl)->Lost as CO2

Figure 1: Metabolic fate of Phenylalanine isotopomers.[1][2][3][4] Note that 3-13C is the only viable tracer for downstream catecholamine synthesis tracking.

Experimental Protocols

Protocol A: Clinical Metabolic Flux Analysis (IV Infusion)

Objective: Measure fractional synthetic rate (FSR) of muscle protein or neurotransmitter turnover.

  • Preparation (GMP Suite):

    • Dissolve GMP L-Phenylalanine (3-13C) in sterile 0.9% saline to a concentration of 20 mg/mL.

    • Pass through a 0.22

      
      m filter into a sterile infusion bag.
      
    • QC Check: Verify pyrogenicity (< 0.5 EU/mL) and concentration via HPLC before release.

  • Subject Administration:

    • Priming Dose: 2 mg/kg bolus IV (over 10 min) to rapidly reach isotopic equilibrium.

    • Continuous Infusion: 2 mg/kg/hr for 4–6 hours.

  • Sampling:

    • Blood: Collect 5 mL plasma at t=0, 120, 180, 240, 300 min.

    • Tissue (Optional): Muscle biopsy at t=300 min (for protein FSR).

  • Analysis (LC-MS/MS):

    • Derivatize plasma amino acids (e.g., propyl chloroformate).

    • Monitor transition pairs. For Phe (3-13C), the parent ion will be M+1 (Mass 166.18

      
       167.18).
      
    • Note: Ensure the MS method separates the M+1 peak of 3-13C from natural abundance isotopes using a high-resolution instrument (Orbitrap or Q-TOF).

Protocol B: Quality Control for GMP Release

Objective: Verify the identity and purity of the tracer before human use.

  • Isotopic Enrichment (NMR):

    • Solvent:

      
      .[5]
      
    • Target Signal:

      
      -carbon (
      
      
      
      ) appears as a singlet (or doublet if coupled) at ~37.5 ppm in
      
      
      -NMR.
    • Acceptance Criteria:

      
      -carbon peak intensity > 99% of total carbon signal integral (normalized).
      
  • Enantiomeric Purity (Chiral HPLC):

    • Column: Crown ether based chiral column (e.g., CROWNPAK CR-I).

    • Mobile Phase: Perchloric acid pH 1.5.

    • Acceptance Criteria: L-Phe

      
       99.5%; D-Phe 
      
      
      
      0.5%.

Evaluation of Alternatives

Alternative TracerProsConsVerdict
L-Phe (1-13C) Lower cost; excellent for breath tests (

).
Label lost in dopamine synthesis; cannot track neuro-metabolites.Use for: Liver function / Oxidation studies.
L-Phe (Ring-13C6) Mass shift of +6 Da provides high MS sensitivity (no overlap with natural isotopes).Significantly more expensive; complex NMR splitting patterns (couplings).Use for: High-sensitivity MS proteomics.
L-Phe (U-13C) Universal label; tracks all carbon fragments."Scrambling" of label makes specific pathway flux calculation difficult; very expensive.Use for: Global metabolomics.
L-Phe (3-13C) Retained in amines; clean NMR signal; moderate cost. Less mass shift (+1 Da) requires high-res MS to distinguish from natural background.Gold Standard for Neuro/PKU research.

References

  • Application of Stable Isotopes in Clinical Research

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Methodologies for amino acid flux analysis in humans.[4]

    • [Link]

  • Phenylalanine Hydroxylase Deficiency and PKU Monitoring

    • Source: Genetics in Medicine
    • Context: Clinical relevance of phenylalanine kinetics in metabolic disease.
    • [Link]

  • GMP Standards for Active Pharmaceutical Ingredients (ICH Q7)

    • Source: European Medicines Agency (EMA) / FDA
    • Context: Regulatory requirements for GMP manufacturing of clinical trial m
    • [Link]

  • 13C-MR Spectroscopy of Human Brain Metabolism

    • Source: Magnetic Resonance in Medicine
    • Context: Use of specific isotopomers for non-invasive brain imaging.
    • [Link]

  • Isotope Effects and Label Retention in C

    • Source: Journal of Neurochemistry
    • Context: Mechanistic validation of label retention
    • [Link]

Sources

Reproducibility of 13C Labeling in Batch vs. Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic flux analysis (MFA), reproducibility is not merely a statistical artifact—it is a measure of how effectively an experimental design captures the physiological reality of the cell.

This guide compares Batch and Fed-Batch fermentation modes regarding the reproducibility of 13C-labeling patterns. The verdict is nuanced: Batch cultures offer high reproducibility during the exponential phase but suffer from rapid metabolic shifts that complicate isotopic steady-state assumptions. Fed-batch systems , while operationally complex, provide a superior "pseudo-steady state" window, essential for resolving low-flux pathways and achieving high-confidence intervals in production-relevant phenotypes.

The Fundamental Divergence: Dynamic vs. Pseudo-Steady State

To understand reproducibility, we must first understand the metabolic background against which the 13C tracer is introduced.

Batch Fermentation: The Moving Target

In batch mode, cells exist in a state of constant acceleration and deceleration.

  • Mechanism: All nutrients are present initially. Substrate concentration (

    
    ) decreases while biomass (
    
    
    
    ) increases exponentially until depletion.
  • The Reproducibility Trap: The "Metabolic Steady State" (MSS)—a prerequisite for standard 13C-MFA—is only valid during the mid-exponential phase. This window is transient. Slight variations in inoculation density or lag phase duration can shift the sampling window, leading to inter-experiment variability where you are comparing cells at effectively different physiological ages.

Fed-Batch Fermentation: The Controlled Plateau

Fed-batch introduces a limiting substrate to control growth rate (


).
  • Mechanism: After an initial batch phase, a feed is initiated to maintain

    
     at a low, constant level.
    
  • The Reproducibility Advantage: This creates a Pseudo-Steady State (PSS) . Fluxes through central carbon metabolism stabilize because the specific growth rate is clamped by the feed rate. This allows for a longer window of isotopic labeling, significantly improving the signal-to-noise ratio for slow-turnover metabolite pools (e.g., TCA cycle intermediates in mammalian cells).

Comparative Analysis: Reproducibility Metrics

The following table synthesizes performance metrics derived from high-fidelity 13C-MFA studies (e.g., E. coli and CHO cell platforms).

Table 1: Performance Matrix of 13C Labeling Modes
MetricBatch FermentationFed-Batch Fermentation
Metabolic Stationarity Low. Fluxes change rapidly as substrate depletes.High. Fluxes stabilize during constant feed phase.
Isotopic Stationarity Fast but Unstable. Reached quickly in glycolysis, but transient nature prevents full TCA labeling in slow growers.Comprehensive. Long stable duration allows label to penetrate slow pools (amino acids, lipids).
Flux Confidence (95% CI) Narrow for Glycolysis; Wide for TCA/Anaplerosis.Balanced. Improved precision for TCA and biosynthetic fluxes due to higher enrichment.
Inter-Run Variability High (>15%). Sensitive to exact sampling time relative to OD curves.Low (<5%). Sampling is defined by the steady state, not a transient peak.
Substrate Cost (Tracer) High. Requires labeling the entire initial volume.Optimized. Tracer can be added only during the feed phase (Dynamic Labeling).

The Mechanics of Error: Why Batch Fails at the Edges

Expertise dictates that we look beyond the averages. The primary source of error in Batch 13C-MFA is the Time-Scale Mismatch .

  • The Problem: For standard MFA, we assume Isotopic Stationarity (labeling is constant) and Metabolic Stationarity (fluxes are constant).[1]

  • The Batch Reality: In mammalian cells, isotopic steady state can take 24–48 hours. In batch, the metabolic state changes significantly within that timeframe (glucose excess

    
     lactate consumption).
    
  • The Consequence: You measure a "convolution" of multiple metabolic states, not a snapshot. This leads to flux estimates that are mathematically fit but biologically artifactual .

Diagram 1: The Time-Scale Mismatch

This diagram illustrates the critical failure point in Batch MFA for slow-growing cells compared to the stability of Fed-Batch.

TimeScaleMismatch cluster_Batch Batch Culture (Dynamic) cluster_FedBatch Fed-Batch (Pseudo-Steady) B_Metab Metabolic State (Changing Rapidly) B_Iso Isotopic Labeling (Lagging Behind) B_Metab->B_Iso State shifts before label equilibrates B_Result Result: Convoluted Data (Low Reproducibility) B_Iso->B_Result FB_Metab Metabolic State (Clamped by Feed) FB_Iso Isotopic Labeling (Reaches Saturation) FB_Metab->FB_Iso State held constant until equilibrium FB_Result Result: Precise Snapshot (High Reproducibility) FB_Iso->FB_Result

Caption: Visualizing the "moving target" problem. In Batch, the metabolic state shifts faster than the isotope can equilibrate, causing data artifacts. Fed-batch clamps the state, allowing the isotope to catch up.

Validated Experimental Protocol: High-Fidelity Fed-Batch 13C-MFA

To ensure trustworthiness, this protocol uses a self-validating design . We utilize a "tracer switch" methodology which is the gold standard for assessing reproducibility in fed-batch systems.

Phase 1: The unlabeled Growth (Batch Phase)
  • Inoculation: Seed bioreactor with unlabeled glucose (

    
    ).
    
  • Growth: Allow cells to consume initial glucose and reach the end of the exponential phase.

  • Validation Point: Verify that

    
     spikes, indicating substrate depletion.
    
Phase 2: The Labeled Pseudo-Steady State (Feed Phase)
  • Feed Initiation: Start feeding medium containing a mix of

    
    -glucose and 
    
    
    
    -glucose.
    • Why this mix? It resolves fluxes in the Pentose Phosphate Pathway (PPP) and Glycolysis simultaneously better than a single tracer.

  • Wait Period: Allow 3–5 residence times for the unlabeled biomass to be diluted and the intracellular pools to turnover.

    • Calculation: If

      
      , wait at least 30–40 hours.
      
  • Sampling: Rapidly quench samples (using cold methanol,

    
    ) to stop metabolism instantly.
    
    • Crucial Step: Separate supernatant (extracellular) from pellet (intracellular) immediately to prevent leakage errors.

Phase 3: Analytical & Computational Workflow
  • GC-MS/LC-MS Analysis: Measure Mass Isotopomer Distributions (MIDs) of proteinogenic amino acids (integrates flux over time) and intracellular metabolites (snapshot flux).

  • Metabolic Modeling: Use software like INCA or Metran .

  • Statistical Validation: Perform a Chi-square (

    
    ) test.
    
    • Self-Validation Check: If the SSR (Sum of Squared Residuals) is outside the 95% confidence interval of the

      
       distribution, the model structure is invalid or the data is not at steady state.
      
Diagram 2: The "Tracer Switch" Workflow

This workflow ensures that the labeling data reflects the controlled production phase, not the chaotic growth phase.

Workflow cluster_PSS Pseudo-Steady State Window Start Inoculation (Unlabeled Glucose) BatchPhase Batch Phase (Biomass Accumulation) Start->BatchPhase Switch FEED START (Switch to 13C-Glucose) BatchPhase->Switch Glucose Depletion Turnover Metabolic Turnover (Wait 3-5 Residence Times) Switch->Turnover Constant Feed Rate Sampling Rapid Quenching (-40°C Methanol) Turnover->Sampling Analysis GC-MS / LC-MS (Measure MIDs) Sampling->Analysis Validation Chi-Square Test (Check Consistency) Analysis->Validation

Caption: The Tracer Switch protocol separates biomass generation from flux analysis, ensuring data is collected during a reproducible metabolic plateau.

Conclusion: The Senior Scientist's Verdict

For exploratory kinetic studies where you need to understand how a cell behaves under rapid growth, Batch 13C-MFA is acceptable if you use Isotopically Non-Stationary MFA (INST-MFA) algorithms to account for the dynamic changes.

However, for reproducible process development —where the goal is to optimize a production strain or validate a drug target—Fed-Batch is the superior choice . It physically enforces the steady-state assumption that mathematical models rely upon, narrowing confidence intervals and ensuring that the data you generate today will match the data you generate next month.

References

  • Antoniewicz, M. R., et al. (2007).[2] Metabolic flux analysis in a nonstationary system: fed-batch fermentation of a high yielding strain of E. coli producing 1,3-propanediol. Metabolic Engineering. Link

  • Templeton, N., et al. (2017).[3] 13C metabolic flux analysis identifies limitations to increasing specific productivity in fed-batch and perfusion. Metabolic Engineering. Link

  • Wiechert, W., & Nöh, K. (2013). Isotopically non-stationary metabolic flux analysis: complex yet highly informative. Current Opinion in Biotechnology. Link

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][2][4][5][6][7][8][9][10][11][12][13] Nature Protocols. Link

Sources

Benchmarking 13C-Phe incorporation against 15N-Phe in SILAC

Benchmarking Isotopic Fidelity: C-Phe vs. N-Phe in SILAC Proteomics

Executive Summary: The Mass Shift Imperative

In quantitative proteomics, the choice of stable isotope is not merely a matter of cost; it is a matter of spectral resolution. While Phenylalanine (Phe) is a superior alternative to Arginine for avoiding metabolic conversion artifacts (the "Arg-to-Pro" problem), the choice between


The Verdict:

  • 
    C-Phe (
    
    
    C
    
    
    or
    
    
    C
    
    
    ):
    The Gold Standard . It provides a mass shift (+6 Da or +9 Da) sufficient to separate the heavy peptide from the natural isotopic envelope of the light peptide.
  • 
    N-Phe (
    
    
    N
    
    
    ):
    Functionally Obsolete for Binary SILAC . With a mass shift of only +1 Da, the heavy monoisotopic peak overlaps perfectly with the M+1 natural isotope of the light peptide, making accurate quantification mathematically hazardous without ultra-high-resolution deconvolution or "neutron encoding" (NeuCode) strategies.

Scientific Rationale: The Physics of Quantification

The "Arg-to-Pro" Problem vs. The "Phe-to-Tyr" Risk

Standard SILAC uses Lysine and Arginine. However, Arginine is frequently metabolically converted to Proline in cell culture, splitting the heavy signal and reducing quantitation accuracy.[1][2] Phenylalanine is used to bypass this, but it introduces its own biological nuance: the potential conversion to Tyrosine via Phenylalanine Hydroxylase (PAH).[3]

Mitigation: Unlike the aggressive Arg


The Mass Shift Benchmark

The fundamental failure mode of

Isotopic Envelope Interference
  • Natural Isotope Distribution: Every peptide has an "M+1" peak due to the natural abundance of

    
    C (1.1%). For a 1500 Da peptide, the M+1 peak can be 60-80% as intense as the monoisotopic peak.
    
  • The

    
    N-Phe Flaw:  Since Phenylalanine contains only one nitrogen atom, 
    
    
    N-labeling shifts the mass by exactly +1.003 Da. This places the "Heavy" signal directly on top of the "Light" M+1 signal.
  • The

    
    C-Phe Advantage: 
    
    
    C-labeling of the phenyl ring (+6 Da) or the entire molecule (+9 Da) shifts the heavy peptide well beyond the M+3 or M+4 natural isotopes of the light peptide, ensuring a clean, interference-free baseline.
Comparative Data Table
Feature

C

-Phenylalanine

N

-Phenylalanine
Mass Shift (

m)
+6.020 Da (Ring) or +9.027 Da (Uniform)+0.997 Da (approx +1 Da)
Spectral Overlap Negligible. Heavy peak is distinct from Light isotopic envelope.Severe. Heavy peak co-elutes with Light M+1 isotope.
Quantification Accuracy High. Direct peak-to-peak ratio calculation.Low. Requires complex mathematical deconvolution; high error rate.
Multiplexing Potential High. Can combine with

N for higher shifts (e.g., +10 Da).
Low. Limited to binary, and only if Light M+1 is subtracted.
Cost Higher (Complex synthesis).Lower (Simple synthesis).
Primary Application Standard Binary SILAC. NeuCode (Neutron Encoding) or Pulse-Chase (Turnover).

Visualizing the Biological & Spectral Landscape

The following diagrams illustrate the metabolic pathways involved and the spectral consequences of isotope choice.

Diagram 1: Metabolic Pathways & Conversion Risks

This diagram contrasts the Arg


MetabolicPathwayscluster_ArgStandard SILAC Riskcluster_PhePhe SILAC PathwayArgHeavy Arginine(13C/15N)ProHeavy Proline(Artifact)Arg->ProMetabolicConversionOrnOrnithineArg->OrnArginaseOrn->ProOAT/PYCRPheHeavy Phenylalanine(13C)TyrHeavy Tyrosine(Potential Artifact)Phe->TyrPhe-Hydroxylase (PAH)(Liver/Kidney)ProtLabeled ProteinPhe->ProtTranslation(Desired)Tyr_BlockExcess Light Tyrosine(Blocks Incorporation)Tyr_Block->Tyr

Caption: Comparison of metabolic conversion risks. While Arg converts to Pro readily, Phe conversion to Tyr is enzyme-specific and can be blocked by excess light Tyrosine.

Diagram 2: Spectral Consequence of Isotope Choice

This diagram visualizes why 15N-Phe fails for binary quantification compared to 13C-Phe.

Caption: Spectral simulation showing the critical overlap of 15N-Phe (+1 Da) with the natural isotopic envelope, contrasted with the clean separation of 13C-Phe (+6 Da).

Validated Protocol: High-Fidelity Phe-SILAC

This protocol is designed to maximize incorporation of


Reagents:

  • Base Media: SILAC-specific DMEM or RPMI (deficient in Arg, Lys, Phe, Tyr).

  • Heavy Label: L-Phenylalanine (

    
    C
    
    
    , ring-labeled) or (
    
    
    C
    
    
    , uniform). Do not use
    
    
    N-Phe.
  • Light Label: L-Phenylalanine (Natural).

  • Supplements: L-Lysine, L-Arginine (Light), and L-Tyrosine (Light, Excess) .

Step-by-Step Methodology
  • Media Preparation (The "Tyr-Block" Strategy):

    • Reconstitute base media.

    • Add Light Lysine and Light Arginine to standard concentrations (e.g., Arg 28 mg/L, Lys 48 mg/L for DMEM).

    • Heavy Condition: Add

      
      C-Phe (e.g., 35 mg/L).
      
    • Light Condition: Add

      
      C-Phe (35 mg/L).
      
    • CRITICAL STEP: Add L-Tyrosine to both conditions at 5-10x the standard concentration (approx. 300-500 mg/L).

    • Rationale: High levels of exogenous light Tyrosine saturate the intracellular pool, ensuring that even if PAH converts some Heavy Phe to Heavy Tyr, the vast majority of Tyrosine incorporated into proteins is the exogenous Light Tyrosine.

  • Cell Adaptation:

    • Split cells into the Light and Heavy media.

    • Culture for at least 5-6 cell doublings (approx. 2 weeks for HeLa).

    • Verification: This ensures >97% incorporation of the label.

  • Lysis and Mixing:

    • Lyse cells in 8M Urea or SDS-based buffer.

    • Quantify protein concentration (BCA assay).

    • Mix Light and Heavy lysates at a 1:1 ratio .[4]

  • Digestion & MS Analysis:

    • Proceed with standard Trypsin digestion (FASP or S-Trap).

    • LC-MS/MS Settings: Ensure the search engine (MaxQuant, Proteome Discoverer) is configured for the specific Phe shift (+6.0201 or +9.0271 Da).

    • Note: Do not set Arg/Lys as variable labels; set Phe as the fixed label for the Heavy channel.

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Link

  • Vermeulen, M., et al. (2008). Double metabolic labeling in SILAC. Proteomics, 8(18), 3683-3686. Link

  • Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics.[4][5][6] Nature Protocols, 6(2), 147–157. Link

  • Hebert, A. S., et al. (2013). Neutron-encoded mass signatures for multiplexed proteome quantification (NeuCode).[7] Nature Methods, 10(4), 332–334. Link (Demonstrates the only valid use of small mass shifts like 15N in advanced multiplexing).

  • Van Hoof, D., et al. (2007). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature Methods, 4(8), 677-678. Link (Context for why Phe is used as an alternative).

Safety Operating Guide

L-PHENYLALANINE (3-13C) PROPER DISPOSAL PROCEDURES

[1][2][3][4][5][6]

EXECUTIVE SUMMARY & IMMEDIATE SAFETY PROFILE

CRITICAL DISTINCTION: L-Phenylalanine (3-13C) is a STABLE ISOTOPE compound. It is NOT RADIOACTIVE . Do not dispose of this material in radioactive waste streams (e.g.,


  • Hazard Class: Non-Hazardous (OSHA/GHS).

  • RCRA Status: Not Listed (Not a P-list or U-list waste).[1]

  • Primary Disposal Route: Non-Hazardous Chemical Waste or Sanitary Sewer (conditional).

  • Biohazard Context: If used in cell culture, biological contamination takes precedence over chemical classification.

CHEMICAL & ISOTOPIC CHARACTERIZATION

To ensure compliant disposal, you must understand the material's regulatory identity.[2][3][1][4][5][][7] The

Table 1: Physicochemical & Regulatory Data
ParameterSpecificationRegulatory Implication
Chemical Name L-Phenylalanine (3-13C)Standard Amino Acid
CAS Number 136056-02-5 (Labeled) / 63-91-2 (Unlabeled)Use specific CAS for inventory; generic for safety
Isotope Type Stable Carbon-13 (

C)
NO Radioactive Decay; NO Half-life
Physical State White Crystalline PowderNuisance dust potential only
Water Solubility ~29.6 g/L (25°C)High solubility facilitates drain disposal (where permitted)
RCRA Code NoneNon-regulated chemical waste
Combustibility Combustible SolidAvoid dust cloud formation

DISPOSAL DECISION LOGIC

The disposal method is dictated not by the L-Phenylalanine itself, but by the matrix in which it is dissolved or suspended. Use the following logic flow to determine the correct waste stream.

Figure 1: Waste Stream Decision Tree

WasteDecisionTreeStartStart: Waste IdentificationIsSolidIs the waste Solid or Liquid?Start->IsSolidLiquidCheckLiquid Matrix AnalysisIsSolid->LiquidCheckLiquidSolidTypeIs it pure unused powder?IsSolid->SolidTypeSolidIsBioIs it contaminated withbiological agents (cells/virus)?LiquidCheck->IsBioIsSolventDoes it contain organicsolvents (>10%)?IsBio->IsSolventNoBioWastePROTOCOL C:Biohazard Waste(Autoclave/Incinerate)IsBio->BioWasteYesHazWastePROTOCOL D:Hazardous Chemical Waste(Solvent Stream)IsSolvent->HazWasteYesDrainPROTOCOL B:Sanitary Sewer(Requires EHS Approval)IsSolvent->DrainNo (Aqueous Only)SolidType->BioWasteNo (Contaminated)NonHazSolidPROTOCOL A:Non-Hazardous Chemical Waste(Solid Stream)SolidType->NonHazSolidYes

Caption: Logical workflow for categorizing L-Phenylalanine (3-13C) waste based on matrix contamination.

DETAILED DISPOSAL PROTOCOLS

PROTOCOL A: Unused Solid / Stock Substance

Applicability: Expired dry powder or spilled pure material.

  • Container Selection: Use a standard clear plastic waste jar or double-bag in heavy-duty polyethylene bags.

  • Labeling:

    • Label as "Non-Hazardous Chemical Waste."

    • Crucial: Explicitly write "L-Phenylalanine (Stable Isotope)" on the tag.

    • Why? White powders scare waste handlers. Clear identification prevents "unknown chemical" protocols which are expensive.

  • Handover: Submit for pickup by your facility's chemical waste management team.

    • Note: While technically landfill-safe in many jurisdictions, professional lab standards discourage throwing chemicals in regular trash to prevent public alarm.

PROTOCOL B: Aqueous Solutions (Buffers/Media)

Applicability: Dissolved in water, PBS, or saline without biologicals or toxic additives.

  • Verify Local Limits: Check your facility's wastewater discharge permit.

    • Mechanism:[2][8][9] Amino acids generally have high Biological Oxygen Demand (BOD). Large quantities (kg scale) can disrupt water treatment bacteria. Small analytical quantities (<100g) are usually exempt.

  • Dilution: Flush with 20-fold excess water.

  • pH Check: Ensure solution pH is between 5 and 9 before discharge.

  • Execution: Pour down the laboratory sink designated for chemical disposal. Flush for 2 minutes.

PROTOCOL C: Biological Media (Cell Culture)

Applicability: Spent media containing

  • Precedence: Biological hazard overrides chemical status.

  • Deactivation:

    • Option 1 (Chemical): Add bleach (sodium hypochlorite) to a final concentration of 10% (v/v). Let sit for 30 minutes.

    • Option 2 (Thermal): Autoclave at 121°C, 15 psi for 30 minutes.

  • Disposal: Once deactivated, the liquid can be poured down the drain (if bleach-free protocols allow) or solidified for bio-waste incineration depending on local EHS rules.

PROTOCOL D: Mixed Solvent Waste

Applicability: HPLC effluent or extraction layers (e.g., Methanol, Acetonitrile).

  • Segregation: Do not mix with aqueous waste.

  • Classification: The waste is now "Ignitable" (D001) or "Toxic" depending on the solvent.

  • Collection: Collect in solvent safety cans (carboys).

  • Labeling: List all constituents. Example: "Acetonitrile 50%, Water 50%, Trace L-Phenylalanine (3-13C)."

EMERGENCY & SPILL PROCEDURES

Because L-Phenylalanine (3-13C) is high-value (~

recovery
  • PPE: Standard Nitrile gloves, lab coat, safety glasses. (Respiratory protection only needed if significant dust is generated).

  • Dry Spill (Powder):

    • Recovery: If the surface was clean, sweep up gently with a brush and scoop. Transfer to a clean vial for repurposing (e.g., non-critical standard testing).

    • Disposal: If contaminated, sweep into a bag and follow Protocol A .

    • Cleaning: Wipe the area with a damp paper towel.

  • Wet Spill:

    • Absorb with paper towels or standard spill pads.

    • Place used absorbents in "Non-Hazardous Waste" bin.

REFERENCES

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 994, Phenylalanine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. (Amino acid disposal guidelines). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.